molecular formula C11H13F2N B13537865 2-(2,3-Difluorophenyl)piperidine

2-(2,3-Difluorophenyl)piperidine

Cat. No.: B13537865
M. Wt: 197.22 g/mol
InChI Key: RRIZRUWORRLGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)piperidine is a useful research compound. Its molecular formula is C11H13F2N and its molecular weight is 197.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Difluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Difluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,3-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

RRIZRUWORRLGOA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Significance of 2-(2,3-Difluorophenyl)piperidine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for engaging with biological targets. The strategic introduction of fluorine atoms onto a phenyl ring appended to this scaffold, as in 2-(2,3-Difluorophenyl)piperidine, offers a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide delves into the pharmacological significance of this specific structural motif, providing a technical framework for researchers, scientists, and drug development professionals. While direct and extensive research on 2-(2,3-Difluorophenyl)piperidine is emerging, this document synthesizes data from closely related analogs to project its potential and outlines robust methodologies for its synthesis and evaluation.

The Piperidine Scaffold: A Privileged Framework in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural feature in a vast array of pharmaceuticals, underscoring its importance in drug design.[1][2][3] Its prevalence is attributed to several key factors:

  • Three-Dimensionality: The saturated, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of biological targets.[3]

  • Physicochemical Properties: The nitrogen atom imparts basicity, which can be crucial for salt formation, improving solubility and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitution on the piperidine ring or its appendages.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, enabling the creation of diverse chemical libraries for screening.[1]

The introduction of a fluorinated phenyl group at the 2-position of the piperidine ring, as in the case of 2-(2,3-Difluorophenyl)piperidine, is a strategic design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4]

Projected Pharmacological Profile of 2-(2,3-Difluorophenyl)piperidine

Based on the pharmacological activities of structurally similar compounds, 2-(2,3-Difluorophenyl)piperidine is anticipated to exhibit significant potential in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore for CNS-active agents.[5][6] The ability of many piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for targeting neurological and psychiatric conditions.

  • Neurodegenerative Diseases: Compounds incorporating the piperidine nucleus are being actively investigated for the treatment of Alzheimer's and Parkinson's diseases.[7] The potential mechanisms of action include the modulation of neurotransmitter systems like the GABAergic system.[8] The 2,3-difluorophenyl moiety could enhance binding to specific receptor subtypes or metabolic enzymes implicated in these diseases.

  • Antipsychotic and Antidepressant Activity: Numerous atypical antipsychotics and antidepressants feature a piperidine core.[9][10] The pharmacological profile of such agents often involves a balance of activity at dopamine (D2) and serotonin (5-HT2A) receptors. The electronic properties of the difluorophenyl group could modulate receptor affinity and selectivity.

Oncology

Piperidine derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms.[11][12][13]

  • Kinase Inhibition: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of protein kinases, which are often dysregulated in cancer.

  • Induction of Apoptosis: Certain piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.

  • Anti-Angiogenesis: Inhibition of the formation of new blood vessels, a critical process for tumor growth and metastasis, is another mechanism attributed to some piperidine derivatives.

Inflammatory and Pain Pathways

The modulation of inflammatory processes and nociceptive pathways represents another promising area for 2-(2,3-Difluorophenyl)piperidine.

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory mediators is a known activity of certain piperidine derivatives.

  • Analgesic Properties: The piperidine scaffold is present in numerous analgesic compounds. A patent for a complex molecule containing a 2,3-difluorophenyl moiety attached to a piperidine-related structure highlights its potential as a CGRP receptor antagonist for the treatment of migraine.[14]

Synthetic Strategies and Methodologies

The synthesis of 2-arylpiperidines, including 2-(2,3-Difluorophenyl)piperidine, can be approached through several established routes. The choice of a specific synthetic pathway will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of 2-(2,3-Difluorophenyl)piperidine is depicted below. This workflow is based on common synthetic transformations for analogous compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., 2,3-Difluorobenzaldehyde, Piperidine Precursor) B Condensation/ Cyclization Reaction A->B Coupling Reagents C Reduction/ Heterocycle Formation B->C Reducing Agents (e.g., H2/Pd, NaBH4) D Crude Product C->D E Column Chromatography D->E Silica Gel, Solvents F Crystallization/ Distillation E->F G Pure 2-(2,3-Difluorophenyl)piperidine F->G H Structural Analysis (NMR, MS, IR) G->H I Purity Assessment (HPLC, Elemental Analysis) G->I A Primary Screening: Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) B Functional Assays: (e.g., cAMP, Calcium Flux) A->B Hits C Enzyme Inhibition Assays (e.g., Kinase Panels) A->C Hits D Cell-Based Assays: - Cytotoxicity (e.g., MTT) - Proliferation - Apoptosis B->D Active Compounds C->D Active Compounds E ADME-Tox Profiling: - Metabolic Stability (Microsomes) - Permeability (e.g., PAMPA) - hERG Channel Assay D->E Lead Candidates

Sources

Engineering Metabolic Stability: The Role of 2,3-Difluorophenyl Substituted Piperidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated N-heterocycles. However, its highly basic nitrogen often leads to rapid metabolic clearance via N-dealkylation or N-oxidation, alongside off-target liabilities such as hERG channel inhibition. The strategic incorporation of a 2,3-difluorophenyl moiety—either directly substituted on the piperidine or situated adjacent to it—has emerged as a highly effective strategy to enhance metabolic stability. This technical guide explores the physicochemical causality, structural biology, and experimental validation of this critical pharmacophore.

The Physicochemical Causality of 2,3-Difluorophenyl Piperidines

When optimizing a piperidine-containing lead, medicinal chemists frequently encounter rapid Phase I metabolism, specifically cytochrome P450 (CYP)-mediated N-dealkylation, N-oxidation, or adjacent aromatic hydroxylation. The 2,3-difluorophenyl group is not merely a structural placeholder; its integration fundamentally alters the molecule's electronic and steric landscape.

Bond Energetics and Steric Shielding

The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 126 kcal/mol, which is significantly higher than the 113 kcal/mol of a standard aromatic C-H bond (1)[1]. By substituting the 2,3-positions of a phenyl ring, the molecule actively resists oxidative degradation by CYP enzymes at these highly vulnerable, electron-rich ortho and meta positions[2]. Furthermore, the small Van der Waals radius of fluorine (1.47 Å) allows it to mimic hydrogen (1.20 Å) closely enough to avoid severe steric clashes within the target receptor pocket, while still providing enough bulk to restrict the conformational flexibility of the adjacent piperidine ring, locking it into a pre-organized bioactive conformation (3)[3].

Inductive pKa Modulation

A critical, yet often underappreciated, causality of the 2,3-difluorophenyl substitution is its strong electron-withdrawing inductive effect (-I effect). When positioned near a piperidine ring, this motif pulls electron density away from the basic piperidine nitrogen through the sigma bond network (4)[4]. This effectively lowers the pKa of the amine. A less basic piperidine is less protonated at physiological pH (7.4), which directly correlates with a reduced affinity for the hERG potassium channel (mitigating cardiotoxicity) and decreased susceptibility to flavin-containing monooxygenase (FMO) mediated N-oxidation[4].

Clinical Translation: CGRP Antagonists and NAT8L Inhibitors

This synergistic stabilization is perfectly exemplified in the development of CGRP receptor antagonists (gepants) such as rimegepant and telcagepant (5)[5]. Rimegepant features a complex (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl piperidine scaffold (6)[6]. The 2,3-difluorophenyl group in these structures is critical for maintaining a long terminal half-life (approx. 13 hours for rimegepant) and ensuring high oral bioavailability by preventing rapid first-pass hepatic clearance[6]. Similar stabilizing effects were observed in the optimization of NAT8L inhibitors, where replacing a standard phenyl ring with a 2,3-difluorophenyl group on a piperidin-3-ylmethyl scaffold preserved inhibitory potency while significantly boosting microsomal stability (7)[7].

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic shifts observed when transitioning from an unoptimized phenyl-piperidine lead to a 2,3-difluorophenyl optimized clinical candidate.

Table 1: Impact of 2,3-Difluorophenyl Substitution on Pharmacokinetic Parameters

Structural MotifRepresentative ScaffoldPiperidine pKa (Est.)HLM

(µL/min/mg)
Terminal Half-Life (

)
Primary Liability Addressed
Phenyl-Piperidine Unoptimized Early Lead~ 9.0 - 9.5> 50 (High Clearance)< 2 hoursRapid Phase I CYP oxidation, hERG binding
2,3-Difluorophenyl-Piperidine Rimegepant / Telcagepant~ 7.5 - 8.0< 15 (Low Clearance)~ 13 hoursSteric C-H blockade, Reduced N-basicity

Workflow Visualization

The following diagram maps the logical progression and dual-mechanism stabilization achieved by incorporating the 2,3-difluorophenyl motif into a piperidine lead.

G N1 Phenyl-Piperidine Lead (High Clearance Liability) N2 CYP450 Oxidation (Phase I Metabolism) N1->N2 N3 2,3-Difluorophenyl Substitution N2->N3 SAR Optimization N4 C-F Bond Shielding (Steric/Electronic Block) N3->N4 N5 pKa Modulation (Reduced N-Basicity) N3->N5 N6 Metabolically Stable Clinical Candidate N4->N6 N5->N6

Optimization pathway of piperidine leads via 2,3-difluorophenyl substitution.

Self-Validating Experimental Protocol: Microsomal Intrinsic Clearance ( )

To trust the metabolic stability data of newly synthesized 2,3-difluorophenyl piperidines, the assay must operate as a self-validating system. The following protocol details the determination of


 in Human Liver Microsomes (HLMs), incorporating mandatory controls to isolate CYP-mediated metabolism from chemical instability.
Materials Required
  • Human Liver Microsomes (Pooled, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Test Compounds (10 mM in DMSO)

  • Quench Solution (Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard)

Step-by-Step Methodology

Step 1: System Preparation & Control Setup

  • Action : Dilute the 10 mM test compound in 50% acetonitrile/water to 100 µM, then further dilute in phosphate buffer to achieve a final incubation concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) is <0.1%.

  • Causality : Organic solvents are potent inhibitors of CYP enzymes. Exceeding 0.1% will artificially depress metabolic clearance, yielding false-positive stability data.

  • Action : Prepare three parallel reaction arms: (A) Active Assay (+NADPH), (B) Negative Control (-NADPH), and (C) Positive Control (Verapamil, +NADPH).

  • Validation Logic : The -NADPH arm proves that any observed depletion is strictly enzyme-mediated (Phase I oxidation) and not due to aqueous hydrolysis or thermal degradation. The Verapamil arm confirms the microsomes have not degraded and are enzymatically active.

Step 2: Pre-Incubation

  • Action : Combine HLMs (final protein concentration 0.5 mg/mL) and the 1 µM test compound in the phosphate buffer. Incubate the mixture at 37°C for 5 minutes.

  • Causality : Pre-incubation ensures thermal equilibrium. Initiating the reaction with cold microsomes will artificially depress the initial reaction rate (

    
    ), skewing the 
    
    
    
    calculation.

Step 3: Reaction Initiation

  • Action : Add the NADPH regenerating system to the Active and Positive Control arms. Add an equivalent volume of buffer to the Negative Control arm. Start the kinetic timer.

Step 4: Kinetic Sampling & Quenching

  • Action : At exactly t = 0, 5, 15, 30, 45, and 60 minutes, withdraw a 50 µL aliquot from the reaction mixture and immediately dispense it into 150 µL of the Quench Solution.

  • Causality : The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the analyte for MS analysis. The internal standard (Tolbutamide) corrects for any volumetric errors during pipetting or ionization suppression during LC-MS/MS.

Step 5: Sample Processing & LC-MS/MS Analysis

  • Action : Vortex the quenched plates for 2 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step 6: Data Calculation

  • Action : Plot the natural log (

    
    ) of the peak area ratio (Compound/Internal Standard) against time. The slope of the linear regression represents the elimination rate constant (
    
    
    
    ).
  • Action : Calculate intrinsic clearance using the formula:

    
    , where 
    
    
    
    is the incubation volume (µL) and
    
    
    is the mass of microsomal protein (mg).

References

  • Identification of Potent, Selective, and Metabolically Stable Peptide Antagonists to the Calcitonin Gene-Related Peptide (CGRP)
  • Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)
  • Source: NIH (PMC)
  • Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP)
  • Positioning rimegepant in migraine prophylaxis: updated evidence and emerging perspectives Source: Taylor & Francis URL
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL

Sources

Literature review of 2-(2,3-Difluorophenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-(2,3-Difluorophenyl)piperidine derivatives, focusing on their role as privileged scaffolds in medicinal chemistry, particularly in the development of CGRP receptor antagonists.

Synthesis, Structure-Activity Relationships (SAR), and Pharmacological Applications[1]

Executive Summary

The 2-(2,3-difluorophenyl)piperidine moiety represents a "privileged structure" in modern neuropharmacology.[1] It serves as a critical pharmacophore in the design of high-affinity antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a validated target for migraine pathophysiology.

While approved "Gepants" (e.g., Rimegepant, Ubrogepant) have evolved into complex fused systems (cycloheptapyridines or azepanes), the fundamental 2-arylpiperidine scaffold remains the archetypal model for understanding binding kinetics, metabolic stability, and conformational control in this chemical space.[1] This guide details the synthetic methodologies, SAR logic, and experimental protocols required to access and utilize this scaffold.

Structural & Pharmacophoric Significance[1][2]

The efficacy of 2-(2,3-difluorophenyl)piperidine derivatives stems from three synergistic molecular features:

FeatureMechanistic FunctionImpact on Drug Design
2,3-Difluoro Substitution Bioisosterism & Metabolic Blockade: The fluorine atoms at the 2,3-positions block metabolic oxidation (P450) at the most vulnerable sites of the phenyl ring.[1]Increases ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(half-life) and oral bioavailability.
Ortho-Fluorine Effect Conformational Locking: The ortho-fluorine induces a specific torsion angle between the phenyl and piperidine rings via electrostatic repulsion and dipole effects.Pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding ($ \Delta G{bind} $).
Chiral Piperidine Core Vector Control: The rigid heterocycle directs substituents (e.g., amide linkers) into specific sub-pockets of the CGRP receptor.The (R)-enantiomer is typically the eutomer (active isomer) for CGRP antagonism, necessitating asymmetric synthesis.
Synthetic Methodologies

Accessing the chiral 2-(2,3-difluorophenyl)piperidine core requires overcoming the challenge of enantioselectivity. Two primary routes dominate the literature:

Route A: Asymmetric Hydrogenation of Pyridines (The Industrial Standard)

This route involves the catalytic reduction of 2-(2,3-difluorophenyl)pyridine. It is preferred for scale-up due to atom economy and the avoidance of resolution steps.

  • Catalyst System: Heterogeneous Rhodium on Carbon (Rh/C) or Homogeneous Ruthenium complexes (e.g., Ru(OAc)₂((S)-BINAP)).

  • Mechanism: The pyridine ring is activated (often via protonation or Lewis acid complexation), allowing the metal-hydride species to deliver hydrogen to a specific face of the ring.

Route B: Biocatalytic Resolution (The Discovery Route)

Used when establishing initial SAR, this method employs lipases or transaminases to resolve racemic mixtures of the piperidine or its precursors.

Experimental Protocol: Asymmetric Synthesis via Hydrogenation

Objective: Synthesis of (R)-2-(2,3-difluorophenyl)piperidine (HCl salt). Scale: Gram-scale (10.0 g input). Purity Target: >98% ee.

Reagents & Materials
  • Substrate: 2-(2,3-Difluorophenyl)pyridine (10.0 g, 52.3 mmol).

  • Catalyst: Chiral Ruthenium Complex [RuCl(p-cymene)((R)-SegPhos)]Cl (0.5 mol%).

  • Solvent: Ethanol (anhydrous, 100 mL).

  • Additive: D-Tartaric acid (1.0 equiv) – Crucial for chiral amplification via salt formation during reaction.

  • Hydrogen Source:

    
     gas (50 bar).
    
Step-by-Step Workflow
  • Catalyst Preparation:

    • In a glovebox (argon atmosphere), weigh the Ruthenium catalyst (170 mg) into a Schlenk flask.

    • Dissolve in degassed Ethanol (10 mL) to form a stock solution.

  • Hydrogenation Reaction:

    • Load the substrate (10.0 g) and D-Tartaric acid (7.85 g) into a high-pressure stainless steel autoclave.

    • Add the remaining Ethanol (90 mL) and the catalyst solution.

    • Seal the autoclave and purge with Nitrogen (3x, 10 bar) followed by Hydrogen (3x, 10 bar).

    • Pressurize to 50 bar

      
        and heat to 60°C .
      
    • Stir at 1000 rpm for 24 hours. Note: Monitoring H₂ uptake is critical to determine endpoint.

  • Work-up & Purification:

    • Cool the reactor to room temperature and carefully vent

      
      .
      
    • Filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure to obtain the crude tartrate salt.

    • Free-Basing: Suspend the salt in EtOAc (100 mL) and treat with 1M NaOH (150 mL) until pH > 12.

    • Extract with EtOAc (3 x 50 mL), dry over

      
      , and concentrate.
      
  • Salt Formation (Final Product):

    • Dissolve the resulting oil in diethyl ether (50 mL).

    • Add 2M HCl in ether dropwise at 0°C.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]

Expected Yield: 85-90% Enantiomeric Excess (ee): >95% (Determined via Chiral HPLC).

Visualization: Synthetic Pathway & SAR Logic[1]

The following diagram illustrates the synthetic logic and the structure-activity relationship flow for this scaffold.

G cluster_0 Synthetic Route: Asymmetric Hydrogenation cluster_1 SAR Logic: Why 2,3-Difluoro? Start 2-(2,3-Difluorophenyl)pyridine (Aromatic Precursor) Condition H2 (50 bar), Ru-Catalyst Ethanol, 60°C Start->Condition Intermediate Metal-Hydride Intermediate Complex Condition->Intermediate Product (R)-2-(2,3-Difluorophenyl)piperidine (Chiral Scaffold) Intermediate->Product Face-Selective Reduction Scaffold 2-Arylpiperidine Core Product->Scaffold Incorporated into Effect1 2,3-Difluoro Substitution Scaffold->Effect1 Effect2 Metabolic Stability (Blocks P450) Effect1->Effect2 Effect3 Conformational Lock (Ortho-Effect) Effect1->Effect3 Outcome High Affinity CGRP Antagonist (nM Potency) Effect2->Outcome Effect3->Outcome

Caption: Figure 1. Synthetic pathway for the asymmetric reduction of 2-arylpyridines and the downstream SAR logic driving the potency of the 2,3-difluoro derivative.

Pharmacological Case Studies

The 2-(2,3-difluorophenyl) moiety is the "engine" driving the potency of several clinical candidates.

Case Study 1: Telcagepant (MK-0974)
  • Role of Scaffold: Early optimization studies replaced a simple phenyl ring with the 2,3-difluorophenyl group.[1]

  • Result: This single modification resulted in a 20-fold increase in binding affinity (

    
     = 3.6 nM)  compared to the unsubstituted analog.
    
  • Mechanism: The fluorine atoms fill a hydrophobic pocket in the CGRP receptor while the piperidine/azepane nitrogen forms a crucial salt bridge.

Case Study 2: Rimegepant (BMS-927711)[1][2][3]
  • Evolution: While Rimegepant utilizes a fused cycloheptapyridine ring, the spatial arrangement of the 2,3-difluorophenyl group mimics the 2-arylpiperidine vector perfectly.[1]

  • Clinical Outcome: The enhanced metabolic stability provided by the difluoro-substitution contributes to Rimegepant's favorable oral dosing schedule (ODT formulation).

References
  • Paone, D. V., et al. (2007).[1] Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974).[1] Journal of Medicinal Chemistry.[3] Link

  • Luo, G., et al. (2012).[1] Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine.[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry.[3] Link

  • Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines.[9][10] Angewandte Chemie International Edition. (General methodology reference).

  • Mishra, S., et al. (2023).[1][11] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1] Journal of the American Chemical Society. Link

  • Luo, Z., et al. (2024).[10] Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. Pharmaceutical Fronts.[3][10][12] Link

Sources

Technical Guide: Role of Fluorine Substitution in 2-Phenylpiperidine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Scan" in Piperidine Scaffolds

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of diverse bioactive agents including norepinephrine/dopamine reuptake inhibitors (e.g., Methylphenidate), NK1 antagonists (e.g., CP-99,994), and opioid analgesics.

Fluorine substitution on this scaffold is not merely a tool for blocking metabolism; it is a precision instrument for modulating the electronic landscape (pKa) , lipophilicity (LogD) , and conformational ensemble of the molecule. This guide dissects the structure-activity relationships (SAR) of fluorinated 2-phenylpiperidines, providing actionable protocols for their synthesis and evaluation.

Physicochemical Modulation[1][2][3]

Electronic Effects & pKa Shift

The basicity of the piperidine nitrogen is critical for receptor binding (often requiring a protonated amine) and membrane permeability (requiring the neutral species). Fluorine exerts a strong electron-withdrawing inductive effect (


), reducing the pKa of the piperidine nitrogen.
  • Phenyl Ring Substitution: Fluorine substitution on the phenyl ring (ortho, meta, or para) lowers the pKa of the distal nitrogen via a through-bond inductive effect, though the magnitude is attenuated by the distance.

    • Impact: Subtle modulation (0.2 – 0.5 pKa units).

  • Piperidine Ring Substitution: Fluorine placement directly on the piperidine ring (e.g., 3-fluoro-2-phenylpiperidine) has a drastic effect.

    • Impact: Significant reduction (1.0 – 2.5 pKa units) depending on proximity to the nitrogen. This is often used to improve oral bioavailability by increasing the fraction of neutral species at physiological pH (7.4).

Conformational Control: The Gauche Effect

Fluorine introduces stereoelectronic biases that can lock the 2-phenylpiperidine ring into specific conformations.

  • The Effect: In

    
    -fluoroamines (F-C-C-N), the C–F bond tends to align gauche to the C–N bond (or the N-lone pair) rather than anti.
    
  • Application: By placing fluorine at the 3-position of the piperidine ring, you can force the adjacent 2-phenyl group into a pseudo-equatorial or pseudo-axial orientation, potentially enhancing binding affinity by reducing the entropic penalty upon receptor docking.

Lipophilicity (LogP vs LogD)

While Fluorine is hydrophobic, its high electronegativity creates a polarized C-F bond ("polar hydrophobicity").

  • Aromatic F: Increases LogP (lipophilicity) significantly.

  • Aliphatic F: Can decrease LogP if it introduces a large dipole moment that increases solvation, or increase LogP if it buries a polar surface.

Table 1: Comparative Physicochemical Profiles

Compound VariantSubstitution Site

pKa (approx)
LogP TrendMetabolic Stability
Native NoneReference (Ref)RefLow (Oxidation prone)
4-F-Phenyl Phenyl (Para)-0.3 (Lower)Increased (+0.2)High (Blocks CYP)
3-F-Piperidine Piperidine (Beta)-1.5 (Much Lower)VariableModerate
2-F-Phenyl Phenyl (Ortho)-0.4IncreasedModerate

Metabolic Stability: The "Block" Strategy

The primary metabolic clearance pathway for 2-phenylpiperidines is often CYP450-mediated hydroxylation .

Mechanism of Action
  • Phenyl Hydroxylation: The para-position of the phenyl ring is electronically rich and sterically accessible, making it a "soft spot" for oxidation (e.g., by CYP2D6).

  • The Fluorine Block: Replacing the para-hydrogen with Fluorine (

    
    ) blocks this pathway because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP heme-oxo species to abstract.
    
Case Study: 4-Fluoromethylphenidate (4F-MPH)[4]
  • Parent: Methylphenidate (Ritalin).

  • Modification: 4-Fluoro substitution on the phenyl ring.

  • Result:

    • Potency: ~3x higher affinity for the Dopamine Transporter (DAT) due to increased lipophilicity and electronic stacking interactions.

    • Stability: Significantly longer half-life (

      
      ) due to metabolic blockade at the para-position.
      
Visualization: Metabolic Blocking Logic

MetabolicBlock Substrate 2-Phenylpiperidine (Parent) CYP CYP450 Enzyme (Heme-Oxo Species) Substrate->CYP Binding Metabolite p-Hydroxy Metabolite (Inactive/Excreted) CYP->Metabolite Oxidation (C-H Abstraction) Blocked Metabolism Blocked (Extended t1/2) CYP->Blocked C-F Bond Resists Oxidation Fluorinated 4-Fluoro-Analog (Drug Candidate) Fluorinated->CYP Binding

Caption: Figure 1. Mechanism of metabolic stabilization via para-fluorine substitution, preventing CYP450-mediated hydroxylation.

Synthetic Methodologies

Synthesizing fluorinated 2-phenylpiperidines requires different strategies depending on the location of the fluorine.

Protocol A: Aromatic Fluorination (The Reformatsky Route)

Used for creating analogs like 4F-MPH where the fluorine is on the phenyl ring.

Reagents:

  • 4-Fluorobenzaldehyde

  • 2-Bromopyridine (precursor) or Piperidine precursors

  • Zinc dust (activated)

Workflow:

  • Condensation: React 4-fluorobenzaldehyde with the appropriate piperidine/pyridine precursor.

  • Cyclization/Reduction: If starting from a pyridine, catalytic hydrogenation (

    
    ) reduces the pyridine to piperidine.
    
    • Note: Use acidic conditions (AcOH) to prevent side reactions, but monitor for defluorination (rare with aryl-F).

Protocol B: Deoxofluorination of the Piperidine Ring

Used for introducing F onto the aliphatic ring (e.g., 3-F or 4-F piperidine).

Reagents:

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Starting Material: Hydroxylated 2-phenylpiperidine (e.g., 3-hydroxy-2-phenylpiperidine).

Step-by-Step Protocol:

  • Protection: Protect the amine nitrogen (e.g., N-Boc protection).

    • Reaction: Substrate +

      
       + 
      
      
      
      in DCM. Stir 2h.
  • Fluorination:

    • Dissolve N-Boc-3-hydroxy substrate in anhydrous DCM under

      
      .
      
    • Cool to -78°C.

    • Add DAST (1.5 eq) dropwise.

    • Allow to warm to RT overnight.

    • Safety: DAST releases HF. Use plastic/Teflon ware if possible or quench carefully with

      
      .
      
  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.

    • Neutralize and extract.[1]

Visualization: Synthesis of 4F-MPH

Synthesis Start 4-Fluorobenzaldehyde Step1 Condensation (with Tosylhydrazide/Piperidine precursor) Start->Step1 Step2 Carbenoid Insertion / Reformatsky Step1->Step2 Intermediate Fluorinated Intermediate Step2->Intermediate Step3 Reduction (H2, PtO2) (Pyridine to Piperidine) Intermediate->Step3 Stereoselective Reduction Final 4-F-Methylphenidate (Racemic/Chiral) Step3->Final

Caption: Figure 2. Synthetic pathway for 4-Fluoromethylphenidate utilizing 4-fluorobenzaldehyde as the starting material.

Experimental Protocols: Validation

Microsomal Stability Assay

This assay validates the "Metabolic Block" hypothesis.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compound (10 mM DMSO stock).

  • LC-MS/MS.

Protocol:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation: Add HLM (final conc 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
     at t = 0, 5, 15, 30, 60 min.
    
  • Quenching: Add 150

    
     ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    . 
    
    
    
    .
    • Success Criteria: 4-F analog should show >2x increase in

      
       vs non-fluorinated parent.
      

References

  • Misra, M., et al. (2010). "Synthesis and pharmacological evaluation of 4-fluoromethylphenidate." Bioorganic & Medicinal Chemistry Letters. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

A Technical Guide to the Molecular Weight and Physicochemical Profiling of 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical overview of 2-(2,3-Difluorophenyl)piperidine, a compound of interest in medicinal chemistry. We move beyond theoretical values to detail the rigorous experimental methodologies required for its definitive characterization. This document serves as a practical manual for researchers, scientists, and drug development professionals, outlining the causality behind experimental choices for determining molecular weight, purity, structure, lipophilicity, solubility, and ionization constant (pKa). The protocols described herein are designed as self-validating systems to ensure the generation of high-fidelity, trustworthy data essential for informed decision-making in drug discovery pipelines.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the need for a comprehensive understanding of a compound's properties from the outset. Physicochemical characteristics are not mere data points; they are critical predictors of a molecule's ultimate success.[1][2] Properties such as molecular weight, lipophilicity, solubility, and pKa have a profound impact on every stage of a drug's journey, from formulation to its interaction with biological targets and membranes.[3][4] An imbalance, such as high lipophilicity leading to poor solubility, can terminate the development of an otherwise potent compound.[1][5]

This guide focuses on 2-(2,3-Difluorophenyl)piperidine, a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many approved drugs, and the difluorophenyl moiety can significantly modulate properties like metabolic stability and receptor binding affinity. A precise and experimentally-verified physicochemical profile is therefore non-negotiable for advancing this or any related molecule.

Core Molecular Properties of 2-(2,3-Difluorophenyl)piperidine

Before embarking on experimental analysis, it is essential to establish the foundational theoretical properties of the molecule. These calculated values serve as a benchmark for experimental verification.

PropertyDataSource
Chemical Structure Chemical Structure of 2-(2,3-Difluorophenyl)piperidineN/A
Molecular Formula C₁₁H₁₃F₂NInferred from Structure
Molecular Weight 197.23 g/mol Calculated

Experimental Determination of the Physicochemical Profile

The following sections detail the gold-standard experimental protocols for characterizing 2-(2,3-Difluorophenyl)piperidine. The rationale behind each methodological choice is explained to provide a deeper understanding of the data generation process.

Molecular Weight Confirmation and Purity Assessment

Expertise & Experience: While the molecular weight can be calculated, experimental confirmation is crucial to verify the identity of the synthesized compound. This step is invariably coupled with purity analysis. An impure sample will yield erroneous results in all subsequent physicochemical and biological assays. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and a UV detector is the industry-standard technique for this dual purpose.[6][7]

Experimental Workflow: Identity and Purity Analysis

Caption: Workflow for LC-MS based molecular weight confirmation and purity assessment.

Methodology: LC-MS for Molecular Weight Confirmation

  • Principle: The sample is separated by HPLC and introduced into the mass spectrometer. Electrospray Ionization (ESI) generates charged molecules, and the mass analyzer separates them based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight.[8][9]

  • Sample Preparation: Accurately weigh and dissolve the compound in HPLC-grade methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry Conditions:

    • Mode: Positive Electrospray Ionization (ESI+), as the piperidine nitrogen is basic.

    • Scan Range: m/z 50-500.

    • Data Analysis: Look for the [M+H]⁺ ion. For 2-(2,3-Difluorophenyl)piperidine (MW=197.23), the expected ion will be at m/z 198.24.

Methodology: HPLC-UV for Purity Assessment

  • Principle: HPLC separates the target compound from any impurities. A UV or Photodiode Array (PDA) detector measures the absorbance of the eluting compounds. The area of the main peak relative to the total area of all peaks provides the purity percentage.[12]

  • Procedure: The same chromatographic run used for MS analysis can be used for purity assessment.

  • Data Analysis: Integrate all peaks in the chromatogram (typically at a wavelength like 254 nm). Calculate the area percentage of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For drug development, a purity of >98% is typically required.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mass spectrometry confirms the molecular formula, but it cannot distinguish between isomers (e.g., 2-(2,3-Difluorophenyl)piperidine vs. 2-(3,5-Difluorophenyl)piperidine). NMR spectroscopy is the definitive technique for unambiguous structural elucidation, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.[13]

Methodology: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts (ppm) and coupling constants (J, Hz) are diagnostic. For the piperidine ring, one would expect complex multiplets in the aliphatic region (~1.5-3.5 ppm).[14][15] The aromatic region will show signals corresponding to the difluorophenyl group.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is a powerful tool for assigning both ¹H and ¹³C spectra concurrently.[13]

  • Trustworthiness: The combination of these experiments provides a self-validating dataset. The connectivity established by COSY must be consistent with the direct C-H correlations from HSQC, confirming the overall structure.

Lipophilicity Determination (LogD at pH 7.4)

Expertise & Experience: Lipophilicity is a critical parameter that influences a drug's permeability, potency, and metabolic clearance. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. For an ionizable molecule like our compound, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP) of the neutral form.[16][17] The shake-flask method, while low-throughput, remains the gold standard for accuracy.[18][19]

Experimental Workflow: Shake-Flask LogD Determination

Caption: Workflow for the "gold standard" shake-flask LogD determination.

Methodology: Shake-Flask Method

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This step is critical for accurate results.[20]

  • Sample Addition: Add a known amount of the compound (e.g., from a DMSO stock, keeping final DMSO <1%) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).

  • Equilibration: Seal the vial and shake or rotate it gently at a controlled temperature (e.g., 25°C) for 24 hours to allow the compound to reach equilibrium between the two phases.[19]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.

  • Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC-UV method with a proper calibration curve.

  • Calculation: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).

Aqueous Solubility Assessment

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development. It can lead to low and erratic absorption.[21] It is essential to measure thermodynamic solubility, which represents the true equilibrium solubility of the solid material and is considered the "gold standard" for lead optimization.[22][23]

Methodology: Thermodynamic Shake-Flask Solubility

  • Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[24]

  • Procedure:

    • Add an excess amount of solid 2-(2,3-Difluorophenyl)piperidine (enough that solid is still visible at the end) to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

    • Seal the vial and shake at a controlled temperature for 24-48 hours.

    • After incubation, check for the presence of undissolved solid to confirm saturation.

    • Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

    • Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

  • Result: The measured concentration is reported as the thermodynamic solubility (e.g., in µg/mL or µM).

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value indicates the pH at which a compound is 50% ionized and 50% neutral. For a basic compound containing a piperidine nitrogen, the pKa will determine its charge state in the stomach (low pH, mostly charged) versus the intestine (higher pH, more neutral). This profoundly affects both solubility and membrane permeability. Potentiometric titration is a highly reliable method for this determination.[18][25][26]

Methodology: Potentiometric Titration

  • Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[18]

  • Procedure:

    • Accurately prepare a solution of the compound (as the hydrochloride salt if titrating with a base) in deionized water at a known concentration (e.g., 1-10 mM).

    • Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.

    • Incrementally add a standardized titrant (e.g., 0.1 M NaOH) using a precise burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

  • Data Analysis: The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization). For a basic amine, this corresponds to the pH where half of the piperidine nitrogen has been deprotonated.

Data Synthesis and Application in Drug Development

The experimentally determined physicochemical profile provides a holistic view of the molecule's potential. For 2-(2,3-Difluorophenyl)piperidine, a hypothetical profile might look like this:

  • High Purity (>99%) & Confirmed MW: The compound is suitable for further testing.

  • Basic pKa (~8.5-9.5): The compound will be predominantly ionized (charged) at physiological pH 7.4, which typically enhances aqueous solubility but can reduce passive membrane permeability.

  • Moderate to High LogD₇.₄ (~2.5-3.5): Indicates significant lipophilicity, suggesting good potential for crossing cell membranes and possibly the blood-brain barrier, but also flags a potential risk for low solubility if not balanced.

  • Low Aqueous Solubility (<10 µg/mL): A common challenge for lipophilic bases. This result would immediately trigger formulation strategies, such as salt formation or amorphous solid dispersions, to improve bioavailability.

This integrated dataset allows scientists to predict the compound's ADME behavior, anticipate development challenges, and design rational strategies to overcome them, thereby maximizing the probability of success.

Conclusion

The thorough physicochemical characterization of a drug candidate like 2-(2,3-Difluorophenyl)piperidine is a cornerstone of modern pharmaceutical development. Relying solely on theoretical predictions is insufficient for making high-stakes decisions. The rigorous, multi-faceted experimental approach detailed in this guide—encompassing chromatography, mass spectrometry, NMR, and potentiometry—provides the accurate and reliable data needed to build a comprehensive profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based framework ensures data integrity and empowers research teams to rationally design, select, and optimize molecules with a higher likelihood of becoming safe and effective medicines.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.
  • Physicochemical properties - Medicinal Chemistry. (2025). Fiveable.
  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent Technologies.
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.). Agilent Technologies.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). Rajshree Journal of Research in Science and Management.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. (n.d.). Optica Publishing Group.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences.
  • Physical Properties in Drug Design. (n.d.).
  • Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. (2024). Agilent Technologies.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temper
  • How to Determine Molecular Weight? (n.d.). Mtoz Biolabs.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). (2014).
  • Confirmation of molecular weight. (n.d.). Shimadzu.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl). (n.d.). Benchchem.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... (n.d.).
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
  • A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry. (n.d.). Benchchem.
  • Scaling Small Molecule Purific
  • Practical methods for the measurement of log P for surfactants. (n.d.).
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.).
  • Aqueous Solubility. (n.d.).
  • (S)-2-(3,5-difluorophenyl)piperidine. (n.d.). ChemScene.
  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone. (n.d.). PubChem.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • MultiScreen Solubility Filter Pl
  • 2-(3-Fluorophenyl)piperidine. (n.d.). CymitQuimica.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Piperidine(110-89-4) 1 H NMR. (n.d.). ChemicalBook.
  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. (n.d.). PubChem.
  • (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. (n.d.). MilliporeSigma.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC.

Sources

The 2,4-Difluorophenyl Piperidine Motif: Synthetic Linchpin of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Pharmacophore

In the history of neuropsychiatric drug discovery, few structural motifs have proven as versatile—yet operationally transient—as the 4-(2,4-difluorophenyl)piperidine scaffold.[1][2] While often overshadowed by the final heterocyclic systems it generates (specifically the 6-fluoro-1,2-benzisoxazoles found in Risperidone , Paliperidone , and Iloperidone ), this difluorinated moiety represents a masterclass in strategic bioisosterism and reactivity.[1]

This guide deconstructs the technical evolution of this scaffold. We move beyond the surface-level pharmacology to explore the synthetic causality: how the specific substitution pattern of the 2,4-difluorophenyl ring enables a unique intramolecular nucleophilic aromatic substitution (


) that constructs the atypical antipsychotic core.[1][2] We further detail the synthesis, metabolic logic, and emerging applications of this scaffold beyond the central nervous system (CNS).[2]

Historical Evolution: From Butyrophenones to Benzisoxazoles

The discovery of difluorophenyl piperidine analogs was not a linear invention but a solution to the metabolic liabilities of early antipsychotics.

The Haloperidol Legacy and the Fluorine Pivot

In the 1950s, Paul Janssen’s discovery of Haloperidol established the 4-fluorobutyrophenone as the gold standard for dopamine D2 antagonism.[1] However, the butyrophenone tail was susceptible to rapid metabolic reduction and lacked serotonin (5-HT2A) affinity, which is crucial for the "atypical" profile (reduced extrapyramidal side effects).[2]

The 2,4-Difluoro Innovation

Researchers sought to rigidify the linker and alter the electronics of the phenyl ring.[1][2] The introduction of a second fluorine atom at the ortho position (creating the 2,4-difluoro motif) was a pivotal decision driven by two factors:

  • Electronic Activation: The 2-fluoro substituent creates a highly electrophilic center at the adjacent carbon, enabling ring-closure reactions that were previously impossible.[1][2]

  • Metabolic Blockade: The 4-fluoro substituent (retained in the final drug) blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life.[1][2]

This logic culminated in the synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone , the "mother intermediate" for the benzisoxazole class of antipsychotics.[1][2]

Evolution Halo Haloperidol (4-Fluorobutyrophenone) Ket Ketanserin (5-HT2A Antagonism) Halo->Ket Heterocyclic Expansion Inter 2,4-Difluorophenyl Piperidine Intermediate Ket->Inter Fluorine Optimization Risp Risperidone (Benzisoxazole Core) Inter->Risp Intramolecular Cyclization

Figure 1: The structural lineage from typical butyrophenones to the 2,4-difluorophenyl scaffold used in atypical antipsychotics.[1][2]

Synthetic Chemistry: The "Fluorine Switch" Protocol

The utility of the 2,4-difluorophenyl piperidine scaffold lies in its ability to undergo a "suicide cyclization."[1] The 2-fluoro group acts as a leaving group during the formation of the benzisoxazole ring.[1][2]

Core Protocol: Synthesis of the Benzisoxazole Precursor

The following protocol describes the conversion of the 2,4-difluorophenyl ketone to the oxime, followed by the base-catalyzed cyclization.[1] This is the industry-standard route for generating the "Risperidone tail."[1][2]

Reagents:

  • (2,4-Difluorophenyl)(4-piperidinyl)methanone HCl (Starting Material)[1][2][3]

  • Hydroxylamine hydrochloride (

    
    )[1][2]
    
  • Potassium Hydroxide (KOH) or

    
    [1][2]
    
  • Ethanol (EtOH) / Water[1][2]

Step-by-Step Methodology:

  • Oxime Formation (Activation):

    • Charge: Dissolve 10.0 g of (2,4-difluorophenyl)(4-piperidinyl)methanone HCl in 100 mL of EtOH.

    • Addition: Add 5.0 g of Hydroxylamine HCl and 8.0 g of

      
      .
      
    • Reaction: Reflux at 78°C for 3-4 hours. Monitor by HPLC for the disappearance of the ketone peak.

    • Workup: Cool to room temperature. Filter inorganic salts.[1][2] Concentrate the filtrate to yield the (2,4-difluorophenyl)(4-piperidinyl)methanone oxime .

    • Checkpoint: The product should be an off-white solid.[1][2] Confirm identity via LC-MS (

      
      ).[1][2]
      
  • The "Fluorine Switch" Cyclization (Ring Closure):

    • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (

      
      ).[2] The oxime oxygen attacks the phenyl ring at the 2-position, displacing the fluorine.[1]
      
    • Reaction: Dissolve the crude oxime in aqueous KOH (10% w/v). Reflux vigorously for 4 hours.

    • Observation: The reaction mixture will shift from a suspension to a clear solution, then precipitate the product upon cooling.[2]

    • Purification: Recrystallize from Isopropanol/Water (1:1).[2]

    • Yield: Expected 85-90% of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .[1][2]

Mechanism of Action (Chemical)

The 2,4-difluoro substitution is critical here.[1][2] If the ring were only 4-fluoro substituted, the cyclization would not occur (lack of leaving group).[2] If it were 2-fluoro only, the final drug would lack metabolic protection at the para-position.[1]

Synthesis Start 2,4-Difluorophenyl Piperidine Ketone Oxime Oxime Intermediate (N-OH added) Start->Oxime NH2OH / Base Transition Transition State (O- attack on C-F) Oxime->Transition Base / Heat Product 6-Fluoro-benzisoxazole (Risperidone Core) Transition->Product -HF (Loss of Fluorine)

Figure 2: The "Fluorine Switch" mechanism.[1][2] Note how the 2-fluoro atom is sacrificed to close the heterocyclic ring.[1][2]

Structure-Activity Relationship (SAR) & Data

The 2,4-difluorophenyl piperidine analogs exhibit a distinct pharmacological profile compared to their monofluorinated or non-fluorinated counterparts.[1][2]

Comparative Binding & Stability

The table below summarizes the impact of the fluorine substitution pattern on the piperidine scaffold's properties before and after cyclization.

Analog StructureMetabolic Stability (

)
5-HT2A Affinity (

)
D2 Affinity (

)
Synthetic Utility
Non-fluorinated Phenyl Low (< 1h)> 100 nM~50 nMPoor (No leaving group)
4-Fluorophenyl High (> 4h)~20 nM~5 nMModerate (No cyclization)
2,4-Difluorophenyl Very High < 1 nM (post-cyclization)~3 nM Excellent (Enables Ring Closure)
2,6-Difluorophenyl ModeratePoor (Steric Clash)WeakLow (Steric hindrance)
The "Unmasked" Analogs

While the benzisoxazole derivatives (Risperidone) are the most famous application, the intact 2,4-difluorophenyl piperidine scaffold (where the ring is not closed) is currently being explored in:

  • Antibacterial Agents: Targeting MRSA via inhibition of DNA gyrase (the difluorophenyl group mimics the fluoroquinolone pharmacophore).[2]

  • Melanocortin Agonists: Used in obesity treatment research (e.g., MC4 receptor ligands).[2]

  • NMDA Antagonists: Analogs of 4-fluorophenyl-piperidine showing dissociative anesthesia properties with altered potency.[1][2]

References

  • Janssen, P. A. J. (1959).[2] The pharmacology of haloperidol. International Review of Neurobiology. Link

  • Megens, A. A., et al. (1994).[2] Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology. Link

  • PrepChem. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Link

  • PubChem. Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[1][2][3][4] National Library of Medicine.[1][2] Link

  • ResearchGate. 2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivatives as potent contenders to combat antibacterial resistance of MRSA. Link

Sources

Engineering the Chiral 2-(2,3-Difluorophenyl)piperidine Scaffold: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the modern landscape of structure-based drug design, escaping the "flatland" of planar aromatics is a critical mandate. Chiral 3D scaffolds, particularly substituted piperidines, have emerged as privileged structures for developing highly selective, orally bioavailable therapeutics. Among these, the chiral 2-(2,3-difluorophenyl)piperidine scaffold represents a masterclass in physicochemical tuning. By strategically combining a rigid heterocyclic core with a precisely fluorinated aryl ring, this scaffold addresses three of the most persistent challenges in drug discovery: metabolic instability, off-target cardiotoxicity (hERG liability), and poor membrane permeability.

This technical guide dissects the structural rationale, asymmetric synthesis protocols, and pharmacological applications of this essential building block.

Structural and Physicochemical Rationale

The integration of a 2,3-difluorophenyl group at the C2 position of a piperidine ring is a deliberate bioisosteric and electronic strategy. As an application scientist, it is crucial to understand the causality behind this specific substitution pattern.

The "Fluorine Effect" on pKa and Lipophilicity

Unsubstituted piperidines possess a pKa of approximately 11.2, rendering them highly basic and almost entirely protonated at physiological pH (7.4). This excessive basicity is a known liability, driving poor membrane permeability and high-affinity binding to the hERG potassium channel, which can lead to fatal drug-induced long QT syndrome.

Introducing the electron-withdrawing 2,3-difluorophenyl group exerts a powerful inductive (-I) effect through the sigma bond framework. This effect significantly lowers the pKa of the adjacent piperidine nitrogen to an optimal range of 8.5–9.0[1]. Consequently, the fraction of the neutral species at physiological pH increases, which enhances lipophilicity (LogD) and facilitates passive oral absorption[2],[3].

Conformational Locking and Metabolic Stability

The steric bulk of the 2,3-difluorophenyl group restricts the conformational flexibility of the piperidine ring. In the (2R)-configuration, the scaffold adopts a rigid chair conformation that precisely vectors the aryl group for optimal


 stacking within target binding pockets. Furthermore, the strong C-F bonds at the 2 and 3 positions effectively block cytochrome P450 (CYP450)-mediated oxidative metabolism at these electron-rich ortho and meta sites, significantly extending the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

PharmLogic A 2-(2,3-Difluorophenyl)piperidine B1 Inductive (-I) Effect of Fluorines A->B1 B2 Steric Bulk & C-F Bond Strength A->B2 C1 Reduced Amine pKa (~8.5 - 9.0) B1->C1 C2 Blocked CYP450 Oxidation Sites B2->C2 D1 Decreased hERG Liability C1->D1 D2 Improved Oral Absorption C1->D2 D3 Enhanced Metabolic Stability C2->D3

Fig 1: Physicochemical and pharmacological advantages of the 2,3-difluorophenyl substitution.

Quantitative Data Summary

The table below synthesizes the physicochemical shifts achieved by transitioning from a basic piperidine to the fluorinated chiral scaffold.

Structural ScaffoldPredicted pKaLogP (Neutral)hERG Liability RiskCYP450 Metabolic Stability
Piperidine ~11.20.8HighLow (Rapid N-dealkylation/oxidation)
2-Phenylpiperidine ~9.5 - 10.22.5ModerateModerate (Para/Ortho oxidation)
2-(2,3-Difluorophenyl)piperidine ~8.5 - 9.02.8LowHigh (Blocked ortho/meta sites)

Asymmetric Synthesis and Resolution Methodologies

To utilize this scaffold in clinical candidates, it must be synthesized with extreme enantiomeric purity (>99% ee). The following self-validating protocol details the asymmetric hydrogenation of a pyridine precursor followed by classical chiral resolution.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Pyridine Intermediate

  • Action: Perform a Suzuki-Miyaura cross-coupling between 2-bromopyridine and 2,3-difluorophenylboronic acid using a Palladium catalyst (e.g.,

    
    ) and 
    
    
    
    in a dioxane/water mixture at 90°C.
  • Causality: Palladium-catalyzed cross-coupling is chosen over Grignard addition to avoid over-addition and ensure absolute regioselectivity at the C2 position.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The step is validated and complete only when the 2-bromopyridine peak (

    
    ) is <1% relative to the product peak (
    
    
    
    ).

Step 2: Asymmetric Hydrogenation

  • Action: Charge a high-pressure reactor with 2-(2,3-difluorophenyl)pyridine, an Iridium(I) catalyst complexed with a chiral phosphine-oxazoline (PHOX) ligand, and L-camphorsulfonic acid (1.1 eq) in toluene. Pressurize with

    
     (50 bar) and stir at 50°C for 24 hours.
    
  • Causality: Direct reduction of the pyridine ring is notoriously difficult due to aromatic stability. The Ir(PHOX) catalyst breaks this aromaticity enantioselectively. The acidic additive is critical; it immediately protonates the newly formed piperidine, preventing the basic nitrogen from coordinating to and poisoning the Iridium catalyst.

  • Self-Validating Checkpoint: Analyze the crude free-based mixture via chiral HPLC (e.g., Chiralcel OD-H column). A successful run must yield >95% conversion and >85% enantiomeric excess (ee) of the (2R)-enantiomer.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

  • Action: Dissolve the enantiomerically enriched piperidine in a refluxing ethanol/water (9:1) matrix. Add 1.0 equivalent of L-tartaric acid. Allow the solution to cool linearly to 5°C over 12 hours to induce crystallization.

  • Causality: While asymmetric hydrogenation provides high ee, pharmaceutical-grade applications require >99% ee. The causality relies on the distinct crystal lattice energies of the resulting diastereomeric salts. The (2R)-piperidine·L-tartrate salt forms a highly ordered, less soluble lattice and selectively precipitates, while the (2S)-enantiomer remains dissolved.

  • Self-Validating Checkpoint: Filter the crystals, liberate the free base using 1M NaOH, and extract into EtOAc. Confirm >99% ee via chiral HPLC. Verify the absolute configuration using single-crystal X-ray diffraction (XRD) or optical rotation (

    
    ).
    

SynthesisWorkflow A 2-Bromopyridine + 2,3-Difluorophenylboronic acid B Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base) A->B C 2-(2,3-Difluorophenyl)pyridine (Intermediate) B->C D Asymmetric Hydrogenation [Ir(PHOX)], H2 (50 bar), Acid C->D E (2R)-2-(2,3-Difluorophenyl)piperidine (~85% ee) D->E F Chiral Resolution (L-Tartaric Acid Crystallization) E->F G Pure (2R)-Enantiomer Scaffold (>99% ee) F->G

Fig 2: Step-by-step asymmetric synthesis and resolution workflow for the chiral scaffold.

Applications in Modern Drug Design

The (2R)-2-(2,3-difluorophenyl)piperidine scaffold and its direct analogs are heavily utilized across multiple therapeutic areas:

  • Akt Kinase Inhibitors: Recent structure-based drug design efforts have identified highly substituted piperidine derivatives bearing difluorophenyl groups as potent, orally active Akt inhibitors[4]. The fluorination strategy in these scaffolds was explicitly employed to reduce hERG blockage while maintaining high kinase selectivity and overcoming cutaneous toxicity.

  • CGRP Receptor Antagonists: Calcitonin gene-related peptide (CGRP) antagonists (gepants), utilized in migraine therapy, frequently rely on highly substituted chiral piperidines and cycloheptapyridines to achieve the necessary 3D pharmacophore. The 2,3-difluorophenyl moiety provides critical hydrophobic contacts deep within the receptor pocket[5].

  • Substance P / NK1 Antagonists: Building on the legacy of early 2-phenylpiperidines (e.g., CP-99,994), modern neurokinin-1 (NK1) antagonists leverage fluorinated 2-arylpiperidines to lock the stereochemistry required for optimal receptor interaction while simultaneously improving brain penetrance and lowering basicity.

References

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate / ChemRxiv URL
  • Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 2-(2,3-Difluorophenyl)piperidine via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide for the synthesis of 2-(2,3-Difluorophenyl)piperidine , designed for research and development professionals.

Executive Summary & Scientific Rationale

The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous NK1 receptor antagonists, substance P inhibitors, and anesthetic agents. While traditional routes involving the hydrogenation of 2-arylpyridines often suffer from poor stereocontrol or harsh conditions, modern organometallic approaches allow for convergent synthesis under mild conditions.[1]

This protocol details the synthesis of 2-(2,3-difluorophenyl)piperidine utilizing a Negishi-type cross-coupling strategy.[1] This method leverages the directed lithiation of N-Boc-piperidine, followed by transmetalation to zinc and subsequent Palladium-catalyzed coupling with 1-bromo-2,3-difluorobenzene.[1] This approach is selected for its high regioselectivity and tolerance of the fluorinated aromatic system, which is critical for modulating metabolic stability and lipophilicity in medicinal chemistry campaigns.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the formation of the C2–C1' bond. The key strategic disconnection involves the coupling of a nucleophilic piperidine species (organozinc) with an electrophilic aryl halide.

  • Precursor A: N-Boc-piperidine (Directed metalation group).[1]

  • Precursor B: 1-Bromo-2,3-difluorobenzene (Electrophile).[1]

  • Catalytic Cycle: The process relies on the in situ generation of an

    
    -aminoorganozinc intermediate, which undergoes transmetalation with a Pd(0) species, followed by reductive elimination to form the C-C bond.
    
Mechanistic Pathway Visualization

The following diagram illustrates the reaction workflow and intermediate species.

ReactionPathway Start N-Boc-Piperidine Lithiation α-Lithiation (s-BuLi/TMEDA, -78°C) Start->Lithiation Activation Zinc Transmetalation (ZnCl2) Lithiation->Zinc Zn Species Formation Coupling Pd-Catalyzed Coupling (1-Bromo-2,3-difluorobenzene) Zinc->Coupling Negishi Cycle Deprotection Boc-Deprotection (TFA/DCM) Coupling->Deprotection Intermediate Product 2-(2,3-Difluorophenyl)piperidine Deprotection->Product Final Salt/Freebase

Figure 1: Synthetic workflow for the Negishi cross-coupling of N-Boc-piperidine.[1]

Experimental Protocol

Safety & Hazard Assessment
  • s-Butyllithium (s-BuLi): Pyrophoric.[1] Must be handled under strict inert atmosphere (Ar/N2) using anhydrous techniques.

  • 1-Bromo-2,3-difluorobenzene: Irritant.[1] Avoid inhalation.

  • Palladium Catalysts: Potential sensitizers.[1] Handle in a fume hood.

  • General: All glassware must be flame-dried and cooled under argon flow.[1]

Reagents and Stoichiometry

The following table outlines the optimized stoichiometry for a 1.0 mmol scale reaction.

ReagentEquiv.[1][2][3][4]AmountRole
N-Boc-piperidine1.0185 mgSubstrate
s-BuLi (1.4 M in cyclohexane)1.2~0.86 mLBase (Lithiation)
TMEDA1.2139 mgLigand/Additive
ZnCl₂ (1.0 M in THF)1.31.3 mLTransmetalation Agent
1-Bromo-2,3-difluorobenzene1.2232 mgCoupling Partner
Pd(OAc)₂0.0511 mgCatalyst Precursor
P(t-Bu)₃[1][3] · HBF₄0.1029 mgLigand
Step-by-Step Procedure
Phase 1: Generation of the Organozinc Intermediate
  • Setup: Charge a flame-dried Schlenk flask with N-Boc-piperidine (1.0 equiv) and anhydrous diethyl ether (Et₂O, 5 mL/mmol). Add TMEDA (1.2 equiv).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.2 equiv) over 10 minutes. The solution may turn light yellow.[1] Stir at -78 °C for 4 hours to ensure complete deprotonation at the

    
    -position.
    
  • Transmetalation: Add a solution of ZnCl₂ (1.3 equiv, 1.0 M in THF) dropwise.

  • Warming: Allow the mixture to warm to room temperature (23 °C) over 30 minutes. Stir for an additional 30 minutes. The solution now contains the N-Boc-2-piperidylzinc chloride species.[1]

Phase 2: Negishi Cross-Coupling
  • Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (5 mol%) and P(t-Bu)₃[1]·HBF₄ (10 mol%) in a minimal amount of THF. Stir for 5 minutes to generate the active catalytic species.[1]

  • Coupling: Add the catalyst mixture and 1-bromo-2,3-difluorobenzene (1.2 equiv) to the organozinc solution prepared in Phase 1.

  • Reaction: Stir the mixture at room temperature for 16 hours . Monitor conversion via TLC (silica, 10% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the N-Boc-protected intermediate via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes).

Phase 3: Deprotection (Boc Removal)
  • Dissolution: Dissolve the purified intermediate in CH₂Cl₂ (DCM, 3 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate in vacuo. Basify the residue with saturated aqueous NaHCO₃ to pH > 10.[1] Extract with DCM (3 x 10 mL).

  • Final Product: Dry combined organics (Na₂SO₄) and concentrate to yield 2-(2,3-difluorophenyl)piperidine as a free base (typically a pale yellow oil or low-melting solid).[1]

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic multiplet for the methine proton at C2 (approx.

    
     3.6–4.0 ppm), distinct aromatic signals for the 2,3-difluorophenyl group (multiplets, 
    
    
    
    6.9–7.2 ppm).
  • ¹⁹F NMR: Two distinct signals corresponding to the vicinal fluorine atoms on the aromatic ring.

  • MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the free base.

References

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine.[1][5][6] Organic Letters, 10(17), 3923–3925. Link

  • Ye, N., et al. (2020).[7] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.[1][2][8] Organic Letters, 22(2), 458–463. Link

  • Drug Enforcement Administration. (2010).[1][9] Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance.[9][10] Federal Register.[1][10] Link (Provided for regulatory context regarding piperidine precursors).

Sources

Application Note: 2-(2,3-Difluorophenyl)piperidine as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integration of functionalized piperidines into small-molecule therapeutics is a cornerstone of modern drug discovery. Among these, 2-(2,3-Difluorophenyl)piperidine (CAS 1213830-44-4) has emerged as a highly privileged chiral intermediate[1]. This specific building block provides an optimal balance of lipophilicity, metabolic stability, and conformational rigidity, making it a critical component in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, substance P antagonists, and novel antimycobacterial agents.

This application note details the mechanistic rationale behind selecting this specific fluorinated scaffold, provides comparative physicochemical data, and outlines validated, step-by-step protocols for its biocatalytic synthesis and downstream API integration.

Mechanistic Rationale: The "Fluorine Effect" and Conformational Bias

The decision to utilize a 2,3-difluorophenyl substitution rather than an unsubstituted phenyl ring is driven by three distinct pharmacological and physicochemical advantages:

  • pKa Modulation and Permeability: The strong electron-withdrawing inductive effect of the ortho- and meta-fluorine atoms propagates through the carbon framework, significantly lowering the pKa of the adjacent piperidine nitrogen. By shifting the pKa from ~10.4 (unsubstituted) to ~8.5–9.0, a larger fraction of the molecule remains un-ionized at physiological pH (7.4). This exponentially increases passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The C–F bonds at the 2- and 3-positions block oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The electron-deficient nature of the fluorinated ring further protects against electrophilic aromatic substitution-type metabolic degradation, extending the drug's half-life (

    
    ).
    
  • Stereoelectronic Conformational Locking: The dipole-dipole repulsion between the ortho-fluorine and the piperidine nitrogen lone pair restricts the rotational freedom of the aryl-piperidine bond. This conformational bias pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to target kinase or GPCR pockets.

Application Landscape in Targeted Therapeutics

The versatile nature of 2-(2,3-difluorophenyl)piperidine has led to its incorporation into several high-value therapeutic pipelines:

  • JAK1 Inhibitors (Autoimmune & Oncology): The intermediate is heavily utilized in the synthesis of piperidin-4-yl azetidine derivatives that selectively modulate Janus kinase 1 (JAK1). These compounds are critical for treating inflammatory disorders, myeloproliferative diseases, and specific cancers[2]. The difluorophenyl moiety specifically occupies a hydrophobic sub-pocket within the JAK1 ATP-binding site, enhancing kinase selectivity.

  • Antimycobacterial Agents: Recent developments have leveraged this piperidine derivative to synthesize compounds with potent bactericidal action against multidrug-resistant Mycobacterium tuberculosis and non-tuberculous acid-fast bacteria[3].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Monomer JAK1->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Gene Transcription STAT_Dimer->Nucleus Translocates Inhibitor 2-(2,3-diF-phenyl)piperidine Derivative (Inhibitor) Inhibitor->JAK1 Blocks ATP Pocket

Figure 1: JAK/STAT signaling pathway illustrating the targeted inhibition of JAK1 by 2-(2,3-difluorophenyl)piperidine derivatives.

Comparative Physicochemical Data

To quantify the advantages of the difluoro-substitution, the following table summarizes the key physicochemical shifts compared to the baseline unsubstituted 2-phenylpiperidine.

PropertyUnsubstituted 2-Phenylpiperidine2-(2,3-Difluorophenyl)piperidinePharmacological Impact
Nitrogen pKa (calc) ~10.4~8.5 - 9.0Higher un-ionized fraction at pH 7.4; superior membrane permeability.
LogD (pH 7.4) ~1.2~2.1Enhanced lipophilicity for deep hydrophobic pocket binding.
Metabolic Stability Low (Rapid CYP oxidation)High (C-F bond blocking)Extended half-life (

); lower intrinsic clearance.
Conformational Bias Highly FlexibleRestricted (F-N dipole repulsion)Reduced entropic penalty upon target binding; higher affinity.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Synthesis of the Intermediate

Causality & Rationale: Traditional chemical synthesis routes for 2-arylpiperidines rely on diastereomeric crystallization, a highly inefficient process that discards nearly half of the material and yields only ~42%[4]. By employing Imine Reductases (IREDs) or Transaminases (TAs), we achieve direct asymmetric reduction or transamination of the cyclic imine/ketone intermediate[5]. This drives the theoretical yield to 100% with >99% ee, creating a highly efficient, self-validating process where the absence of the undesired enantiomer in chiral HPLC directly confirms enzymatic fidelity.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the precursor cyclic imine (derived from 1-bromo-2,3-difluorobenzene and piperidone) in a potassium phosphate buffer (100 mM, pH 7.5) containing 5% v/v DMSO to aid solubility.

  • Cofactor Addition: Add NADP+ (1 mM) and a glucose/glucose dehydrogenase (GDH) recycling system to maintain the reductive cycle.

  • Enzyme Loading: Introduce the engineered Imine Reductase (IRED) specific for (R)-enantiomer generation (e.g., ATA-117-Rd6 equivalent) at a loading of 2-5 wt% relative to the substrate[5].

  • Incubation: Stir the reaction mixture at 30°C for 24 hours. Maintain pH at 7.5 using a pH stat (titrating with 1M NaOH).

  • Workup & Validation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3x). Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Check: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). An ee of <98% indicates cofactor depletion or thermal degradation of the biocatalyst during incubation.

SynthWorkflow Start 1-Bromo-2,3-difluorobenzene + Piperidone derivative Grignard Grignard Addition & Dehydration Start->Grignard Step 1 Reduction Asymmetric Reduction (IRED Biocatalyst) Grignard->Reduction Step 2 Intermediate (R)-2-(2,3-Difluorophenyl)piperidine (CAS 1213830-44-4) Reduction->Intermediate Step 3 (>99% ee) Coupling Amidation / SNAr Coupling with Core Scaffold Intermediate->Coupling Step 4 API Final API (e.g., JAK1 Inhibitor) Coupling->API Step 5

Figure 2: Step-by-step synthetic workflow for generating and utilizing the chiral piperidine intermediate.

Protocol 2: Sterically Hindered Amidation to Form the API

Causality & Rationale: The secondary amine of 2-(2,3-difluorophenyl)piperidine is severely sterically hindered by the adjacent ortho-fluorinated phenyl ring. Standard coupling reagents like EDC/NHS fail to achieve full conversion. Therefore, HATU is required to generate a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid core (e.g., azetidine-pyrazole derivative) (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add (R)-2-(2,3-Difluorophenyl)piperidine (1.1 eq) dropwise as a solution in DMF.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor the disappearance of the active ester via LC-MS.

  • Self-Validating Workup: Quench the reaction with saturated NaHCO₃. Extract with EtOAc. Crucial Step: Wash the organic layer thoroughly with 5% aqueous LiCl (3x) followed by brine. Self-Validation: The use of 5% LiCl is a self-validating step for DMF removal; failure to observe a clean phase separation or the presence of persistent DMF peaks (~2.9 ppm and ~2.7 ppm) in the crude ¹H-NMR indicates insufficient washing, which will fatally inhibit subsequent crystallization.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the final API.

References

  • [1] Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines. PubMed Central (PMC). Available at:

  • [2] WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents. Available at:

  • [3] WO2017146246A1 - Piperidine derivative. Google Patents. Available at:

  • [5] Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, ACS Publications. Available at:

  • [4] Driving Innovation in Green Chemistry: Redox Biocatalysis Allowing Full Stereocontrol. TAPI. Available at:

Sources

Application Note: Preparation of 2-(2,3-Difluorophenyl)piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK1 antagonists, NRI (norepinephrine reuptake inhibitors), and NMDA receptor modulators. The introduction of fluorine atoms, specifically in the 2,3-position of the phenyl ring, significantly alters the metabolic stability and lipophilicity of the molecule, often improving blood-brain barrier (BBB) penetration.

This Application Note provides a validated, high-fidelity protocol for the synthesis of 2-(2,3-difluorophenyl)piperidine hydrochloride . Unlike generic procedures, this guide addresses the specific electronic challenges posed by the electron-deficient difluorophenyl ring during cross-coupling and the critical stoichiometry required for stable hydrochloride salt crystallization.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a convergent two-step sequence followed by salt formation. We utilize a Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by a heterogeneous catalytic hydrogenation to establish the piperidine core.

Strategic Logic
  • Suzuki Coupling: 2-Bromopyridine is coupled with 2,3-difluorophenylboronic acid. Rationale: The electron-poor nature of the boronic acid requires robust catalytic systems (Pd(dppf)Cl₂) to prevent protodeboronation.

  • Hydrogenation: The pyridine ring is reduced using Platinum(IV) oxide (Adams' catalyst). Rationale: PtO₂ in acidic media prevents catalyst poisoning by the basic nitrogen and ensures complete reduction without high-pressure autoclaves (50-60 psi is sufficient).

  • Salt Formation: Isolation as the HCl salt.[1] Rationale: The free base is an oil prone to oxidation; the HCl salt provides a stable, crystalline solid suitable for long-term storage and biological assays.

Reaction Workflow Diagram

SynthesisWorkflow Start1 2-Bromopyridine Step1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 DME/H2O, 85°C Start1->Step1 Start2 2,3-Difluorophenyl- boronic acid Start2->Step1 Intermediate 2-(2,3-Difluorophenyl) pyridine Step2 Hydrogenation PtO2, H2 (50 psi) AcOH, RT Intermediate->Step2 ProductBase 2-(2,3-Difluorophenyl) piperidine (Free Base) Step3 Salt Formation 4M HCl in Dioxane Et2O Recrystallization ProductBase->Step3 FinalSalt 2-(2,3-Difluorophenyl) piperidine HCl Step1->Intermediate Yield: ~85% Step2->ProductBase Yield: ~92% Step3->FinalSalt Yield: ~88%

Figure 1: Synthetic workflow for the preparation of 2-(2,3-difluorophenyl)piperidine HCl.

Experimental Protocols

Protocol A: Suzuki Coupling (Skeleton Formation)

Objective: Synthesis of 2-(2,3-difluorophenyl)pyridine.

Reagents & Materials:

Reagent Equiv. Role
2-Bromopyridine 1.0 Electrophile
2,3-Difluorophenylboronic acid 1.2 Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 Catalyst
Sodium Carbonate (2M aq.) 3.0 Base

| 1,2-Dimethoxyethane (DME) | - | Solvent |

Procedure:

  • Inert Setup: Charge a 3-neck round-bottom flask with 2-bromopyridine (1.0 eq) and 2,3-difluorophenylboronic acid (1.2 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed DME (concentration ~0.2 M relative to bromide). Stir to dissolve.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The solution typically turns orange/red.

  • Activation: Add 2M aqueous

    
     (3.0 eq).
    
  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The boronic acid is electron-deficient and may undergo protodeboronation if the reaction stalls. If conversion is <50% after 2 hours, add an additional 0.1 eq of boronic acid.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Expected Outcome: Off-white to pale yellow solid. Yield: 80–90%.

Protocol B: Catalytic Hydrogenation (Aromatization Reduction)

Objective: Reduction of the pyridine ring to the piperidine core.

Scientific Rationale: Palladium on Carbon (Pd/C) often fails for 2-substituted pyridines due to steric hindrance and catalyst poisoning by the basic nitrogen. Platinum(IV) oxide (Adams' catalyst) in acetic acid is the superior choice. The acetic acid protonates the pyridine, disrupting the aromaticity and facilitating hydride transfer [1].

Procedure:

  • Preparation: Dissolve the intermediate 2-(2,3-difluorophenyl)pyridine (from Protocol A) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Carefully add

    
     (10 wt% relative to substrate) under an Argon stream.
    
    • Safety Note:

      
       is pyrophoric in the presence of 
      
      
      
      . Ensure the vessel is inert before introducing Hydrogen.
  • Hydrogenation: Place the vessel in a Parr shaker or high-pressure reactor. Charge with

    
     gas to 50 psi (3.5 bar) .
    
  • Agitation: Shake/stir vigorously at RT for 12–16 hours.

  • Filtration: Vent

    
     and flush with 
    
    
    
    . Filter the mixture through a pad of Celite to remove the platinum black. Wash the pad with Methanol (MeOH).
  • Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute the residue with DCM and carefully neutralize with saturated aqueous

    
     (gas evolution!) until pH > 9.
    
  • Isolation: Extract with DCM (3x). Dry over

    
     and concentrate to yield the crude free base oil.
    

Expected Outcome: Colorless to pale yellow viscous oil. Yield: >90%.

Protocol C: Hydrochloride Salt Formation & Crystallization

Objective: Isolation of the stable pharmaceutical salt form.

Critical Parameter: The 2,3-difluoro substitution reduces the basicity of the piperidine nitrogen compared to the non-fluorinated analog. Using aqueous HCl can lead to hygroscopic gums. Anhydrous conditions are required.

Procedure:

  • Dissolution: Dissolve the crude free base (1.0 g, ~5.0 mmol) in anhydrous Diethyl Ether (

    
    ) or Toluene (10 mL). Cool to 0°C.
    
  • Acidification: Dropwise, add 4M HCl in Dioxane (1.5 eq, ~1.9 mL).

    • Observation: A white precipitate should form immediately.

  • Aging: Stir the suspension at 0°C for 30 minutes, then allow to warm to RT for 1 hour. This "aging" process allows the crystal lattice to organize, trapping fewer impurities.

  • Filtration: Filter the solid under

    
     or dry air.
    
  • Recrystallization (If necessary):

    • Dissolve the salt in a minimum amount of hot Isopropanol (IPA).

    • Add hot

      
       until slightly turbid.
      
    • Cool slowly to RT, then to 4°C.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Outcome: White crystalline powder. Melting Point: >200°C (dec).

Analytical Data & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (DMSO-d6)

9.5 (br s, 2H, NH2+), 7.4-7.2 (m, 3H, Ar-H), 4.6 (m, 1H, C2-H), 3.3-2.9 (m, 2H, C6-H), 1.9-1.5 (m, 6H, Ring).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Counterion Silver Nitrate TestPositive for Chloride (White ppt)

Troubleshooting Guide

Issue: Incomplete Suzuki Coupling
  • Cause: Deactivation of 2,3-difluorophenylboronic acid.

  • Solution: Switch to 2,3-difluorophenylboronic acid pinacol ester . It is more stable towards hydrolysis and protodeboronation. Increase catalyst loading to 10 mol%.

Issue: Pyridine not reducing
  • Cause: Catalyst poisoning or insufficient acidity.

  • Solution: Ensure Glacial Acetic Acid is used (not diluted). If using a balloon (

    
     atm), conversion will be slow; switch to a Parr shaker (
    
    
    
    psi). If
    
    
    fails, use Rh/C (5%) in MeOH/AcOH, which is highly active for pyridine reduction [2].
Issue: Salt forms a "gum" or oil
  • Cause: Presence of water or excess acid.[3]

  • Solution: Triturate the gum with anhydrous Pentane or Hexane. Sonicate the mixture to induce nucleation. Ensure the solvent for salt formation (Step C.1) is strictly anhydrous.

References

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Validated protocol for PtO2/AcOH reduction systems. Link

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.[2][4][5][6][7] Detailed overview of heterogeneous catalyst selection (Rh vs Pt vs Pd). Link

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.[8] ResearchGate. Specifics on coupling electron-deficient fluorinated rings. Link

  • Stieger, N., & Liebenberg, W. (2025). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Theoretical grounding for salt crystallization and antisolvent selection. Link

Sources

Handling and storage protocols for 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 2-(2,3-Difluorophenyl)piperidine

Section 1: Introduction and Scope

2-(2,3-Difluorophenyl)piperidine is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. The piperidine scaffold is a privileged structure found in numerous approved drugs and bioactive molecules.[1] The introduction of a difluorophenyl moiety can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[2]

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-(2,3-Difluorophenyl)piperidine in a laboratory setting. The protocols herein are synthesized from established best practices for handling substituted piperidines, fluorinated organic compounds, and general chemical safety guidelines. Adherence to these protocols is critical for ensuring researcher safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Section 2: Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for 2-(2,3-Difluorophenyl)piperidine is not extensively published, a robust safety protocol can be established by considering the hazards associated with its parent structure, piperidine, and related fluorinated compounds.[3] The parent compound, piperidine, is classified as a highly flammable liquid and vapor, is harmful if swallowed, and is toxic in contact with skin or if inhaled.[4][5] It is also known to cause severe skin burns and eye damage.[4][6][7] Therefore, a cautious approach is mandatory.

Core Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[4]

  • Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[5]

  • Irritation: May cause respiratory tract irritation.

  • Flammability: As an organic amine, it may be flammable, especially if in a liquid form or dissolved in a flammable solvent.[4][8]

Personal Protective Equipment (PPE) Protocol: A multi-layered PPE approach is required to mitigate the identified risks. All handling of this compound, especially outside of a sealed container, must be performed inside a certified chemical fume hood.[3]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield is required when handling larger quantities (>5g) or if there is a splash risk.[7]Protects against accidental splashes which could cause severe eye damage.[4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber or Nitrile rubber of sufficient thickness).[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][7]Prevents dermal absorption, which is a potential route of toxicity and can cause chemical burns.[5]
Body Protection A flame-retardant laboratory coat is required. For significant operations, a chemically resistant apron and protective footwear should be used.[3][9]Protects against skin contact from spills and provides a barrier in case of fire.
Respiratory All work should be conducted in a chemical fume hood. If a fume hood is not available or in case of a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[6]Prevents inhalation of vapors or aerosols, a primary route of toxic exposure.[6]

Section 3: Chemical Storage Protocols

The stability of fluorinated piperidine derivatives is influenced by temperature, moisture, and light.[10] Improper storage can lead to degradation, affecting compound purity and experimental results.

Long-Term Storage (Unopened Container)

For optimal preservation of the compound's integrity, unopened containers received from the supplier should be stored under the following conditions.

ParameterRecommended ConditionJustification
Temperature 2–8 °C.[10][11]Low temperatures slow down potential degradation pathways. Avoid freezing unless the compound's properties are known to be stable upon freeze-thaw cycles.[10]
Atmosphere Store in a tightly sealed container as received.Prevents reaction with atmospheric moisture and oxygen.
Light Exposure Store in a dark location or within an amber vial/container.Protects against potential photodegradation.
Location A designated, ventilated cabinet for toxic and potentially corrosive chemicals. Do not store in domestic, non-spark-proof refrigerators.[12]Segregates the compound from incompatible materials and prevents the buildup of potentially flammable vapors.[12][13]
Incompatibilities Segregate from strong oxidizing agents, strong acids, and sources of ignition.[4][5][9]Piperidines can react exothermically with acids and oxidizing agents, creating a safety hazard.[9][14]
In-Use Storage (Opened Container)

Once a container is opened, the risk of degradation increases.

  • Inert Gas Blanketing: After dispensing the required amount, flush the container's headspace with an inert gas like Argon or Nitrogen before resealing. This displaces air and moisture, preserving the remaining material.

  • Sealing: Ensure the container cap is tightly and securely sealed. For solids, Parafilm® can be used as an extra precaution to seal the cap-bottle interface.

  • Re-storage: Promptly return the container to the recommended 2–8 °C storage conditions.[10]

Section 4: Experimental Workflow Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations. The underlying principle is to minimize exposure and prevent contamination.

Workflow for Handling and Storage

G A Review SDS & Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood Work Area B->C D Retrieve Compound from 2-8°C Storage C->D E Allow to Equilibrate to Room Temperature D->E F Weigh Compound in Fume Hood E->F G Prepare Stock Solution F->G H Flush Headspace with N2/Ar G->H K Dispose of Contaminated Waste in Designated Container G->K I Seal Container Tightly H->I J Return to 2-8°C Storage I->J

Caption: Workflow for safe handling, use, and storage of 2-(2,3-Difluorophenyl)piperidine.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting point for biological assays.

Materials:

  • 2-(2,3-Difluorophenyl)piperidine (Molecular Weight to be confirmed from supplier's Certificate of Analysis)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 15 mL polypropylene conical tube or amber glass vial

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Weighing Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a weigh boat on the analytical balance and tare it.

  • Equilibration: Remove the container of 2-(2,3-Difluorophenyl)piperidine from its 2–8 °C storage. Allow it to sit unopened in the fume hood for 15-20 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or inaccurate weighing.[10]

  • Weighing: Inside the fume hood, carefully open the container. Using a clean spatula, dispense the target amount of compound onto the weigh boat.

    • Calculation Example: For a 10 mM solution in 10 mL, you need 0.1 mmol. Assuming a molecular weight of 197.22 g/mol , the required mass is: 0.0001 mol * 197.22 g/mol = 0.01972 g or 19.72 mg.

  • Solubilization: Carefully transfer the weighed solid into the 15 mL tube. Using a calibrated pipette, add approximately 8 mL of anhydrous DMSO.

  • Dissolution: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach a final total volume of 10.0 mL.

  • Mixing and Storage: Cap the tube, invert several times to ensure homogeneity. Label the tube clearly with the compound name, concentration, solvent, and date. For short-term use, store at 2–8 °C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Section 5: Decontamination and Waste Disposal

Proper disposal is a critical component of the safety protocol.

  • Spill Management: In the event of a small spill inside a fume hood, absorb the material with a non-flammable absorbent material like sand or diatomaceous earth.[4][9] Place the absorbed material into a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

  • Decontamination: Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[4]

  • Waste Disposal: All contaminated materials (gloves, pipette tips, weigh boats, absorbent material) and excess compound must be disposed of as hazardous chemical waste.[6] Do not mix with other waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

References

  • Vertex AI Search, Piperidine - SAFETY D
  • Vertex AI Search, 3.
  • MilliporeSigma, (S)-2-(3,5-Difluorophenyl)
  • CymitQuimica, 2-(3-Fluorophenyl)piperidine Chemical properties.
  • Sigma-Aldrich, Material Safety D
  • PubChem, (2,4-Difluorophenyl)(piperidin-4-yl)methanone.
  • ChemScene, (S)-2-(3,5-difluorophenyl)
  • Fisher Scientific, SAFETY D
  • Sigma-Aldrich, SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride (2024).
  • Alfa Aesar, SAFETY D
  • Chemos GmbH&Co.
  • NJ Department of Health, HAZARD SUMMARY - PIPERIDINE.
  • CDH Fine Chemical, PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • MDPI, N-(2,3-Difluorophenyl)-2-fluorobenzamide (2023).
  • RSC Publishing, Analytical Methods for piperazine isomers (2010).
  • Environmental Health and Safety, Chemical Incomp
  • University Safety Office, Guidance on Safe Storage of Chemicals in Labor
  • BOC Sciences Blog, What are the storage stability of Piperidine Series compounds over time? (2025).
  • Safety Office, Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
  • MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application Notes and Protocols for 2-(2,3-Difluorophenyl)piperidine and its Analogs in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-(Aryl)piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[1][3] The introduction of an aryl group at the 2-position creates a class of compounds, the 2-(aryl)piperidines, with significant potential for interacting with a diverse range of CNS targets.

The strategic incorporation of fluorine atoms onto the phenyl ring, as in 2-(2,3-Difluorophenyl)piperidine, offers several advantages in drug design. Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation and can improve blood-brain barrier penetration, a critical attribute for CNS-active drugs.[4]

These structural features make 2-(2,3-Difluorophenyl)piperidine and its analogs compelling candidates for investigation against a variety of CNS disorders, including but not limited to anxiety, depression, psychosis, and neurodegenerative diseases.[5][6] This document provides a comprehensive guide for researchers on the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds.

PART 1: Synthesis and Characterization

General Synthetic Strategy: Reductive Amination

A common and versatile method for the synthesis of 2-substituted piperidines is through the reductive amination of a suitable δ-amino ketone or the cyclization of an amino alcohol. For 2-(2,3-difluorophenyl)piperidine, a practical approach involves the catalytic hydrogenation of the corresponding 2-(2,3-difluorophenyl)pyridine.

Protocol 1: Synthesis of 2-(2,3-Difluorophenyl)piperidine via Catalytic Hydrogenation

Materials:

  • 2-(2,3-Difluorophenyl)pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-(2,3-difluorophenyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the catalyst, either PtO₂ or Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 2-(2,3-difluorophenyl)piperidine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: In Vitro Pharmacological Evaluation

The initial in vitro characterization of 2-(2,3-difluorophenyl)piperidine and its analogs is crucial to identify their primary biological targets and to understand their mechanism of action. Based on the structural similarity to known CNS-active compounds, initial screening should focus on key G-protein coupled receptors (GPCRs) and ion channels. Given the prevalence of sigma receptor affinity among arylpiperidines, these should be a primary focus.[7]

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a robust method for determining the affinity of a test compound for a specific receptor.[8]

Protocol 2: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Radioligand Binding Assays

Materials:

  • Guinea pig brain or liver membranes (for σ₁) or rat liver membranes (for σ₂)

  • [³H]-(+)-Pentazocine (for σ₁)

  • [³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂)

  • (+)-Pentazocine (for masking σ₁ sites in σ₂ assay)

  • Haloperidol (as a non-selective positive control)

  • Test compound (2-(2,3-Difluorophenyl)piperidine) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure for σ₁ Receptor Binding:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the assay buffer, guinea pig brain or liver membrane preparation, and [³H]-(+)-pentazocine at a concentration near its Kd.

  • Add the test compound at various concentrations. For non-specific binding, add a high concentration of a known σ₁ ligand like haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

Procedure for σ₂ Receptor Binding:

  • The procedure is similar to the σ₁ assay, but with rat liver membranes and [³H]-DTG as the radioligand.

  • Crucially, add a saturating concentration of (+)-pentazocine to mask the σ₁ receptors, ensuring that [³H]-DTG binding is specific to σ₂ receptors.

  • Proceed with incubation, filtration, and counting as described for the σ₁ assay.

Functional Activity Assays

Once the primary targets are identified, it is essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be achieved through various functional assays.

Table 1: Representative Functional Assays for CNS Targets

TargetAssay TypePrinciple
GPCRs (e.g., 5-HT₂A) Calcium mobilization assayMeasures changes in intracellular calcium levels upon receptor activation.
cAMP accumulation assayMeasures the inhibition or stimulation of adenylyl cyclase activity.
Ion Channels (e.g., NMDA) Electrophysiology (Patch-clamp)Directly measures the flow of ions through the channel in response to the compound.
Sigma-1 Receptor Neurite outgrowth assayMeasures the effect of the compound on neurite extension in cultured neurons, a process modulated by σ₁ receptor activity.

PART 3: In Vivo Behavioral Pharmacology

In vivo studies in animal models are critical for evaluating the potential therapeutic effects of a new compound on CNS-related behaviors.[9][10] The choice of animal model depends on the intended therapeutic application.

Assessment of Anxiolytic-like Activity

Protocol 3: Elevated Plus Maze (EPM) Test

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.[9]

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

Procedure:

  • Acclimate the animals (mice or rats) to the testing room for at least one hour before the experiment.

  • Administer the test compound (2-(2,3-Difluorophenyl)piperidine) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Place the animal in the center of the maze, facing one of the enclosed arms.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the time spent in the open and closed arms, as well as the number of entries into each arm, using a video tracking system.

  • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Assessment of Antidepressant-like Activity

Protocol 4: Forced Swim Test (FST)

Principle: This test is based on the observation that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Administer the test compound or vehicle.

  • Place the animal in the cylinder of water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session.

  • A significant decrease in immobility time suggests an antidepressant-like effect.

Visualization of Workflows

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity cluster_functional Functional Activity synthesis Synthesis of 2-(2,3-Difluorophenyl)piperidine purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assays (σ₁, σ₂, 5-HT, DA receptors) purification->binding_assay Test Compound functional_assay Functional Assays (e.g., Calcium mobilization, cAMP) binding_assay->functional_assay Identified Targets

Caption: Workflow for the in vitro characterization of novel CNS compounds.

Decision Tree for In Vivo Behavioral Screening

in_vivo_screening start Compound with Confirmed In Vitro Activity anxiolytic Anxiolytic-like Effects? start->anxiolytic antidepressant Antidepressant-like Effects? anxiolytic->antidepressant No epm Elevated Plus Maze Light-Dark Box anxiolytic->epm Yes psychotomimetic Psychotomimetic-like Effects? antidepressant->psychotomimetic No fst Forced Swim Test Tail Suspension Test antidepressant->fst Yes locomotor Open Field Test (Locomotor Activity) psychotomimetic->locomotor Yes further_studies Further Preclinical Development psychotomimetic->further_studies No epm->antidepressant fst->psychotomimetic locomotor->further_studies

Caption: Decision tree for in vivo behavioral screening of CNS drug candidates.

References

  • Animal models for screening anxiolytic-like drugs: a perspective - PMC.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC.
  • (PDF) Animal Models For Screening Anti-Anxiety Drugs: A Review - ResearchGate.
  • WO 2009/016088 A1 - Googleapis.com.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • Animal models for screening anxiolytic-like drugs: a perspective - PubMed.
  • (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone - PMC - NIH.
  • N- (5S, 6S, 9R) -5-amino-6- (2,3-difluorophenyl) -6,7,8,9-tetrahydro-5H-cyclohepta [b] pyridin-9-yl-4 - Google Patents.
  • US11542297B2 - Compositions and methods for treating CNS disorders - Google Patents.
  • Compositions and methods for treating cns disorders - Patent US-2011195953-A1.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI.
  • Pyrrolopyrazoles for treating cns disorders.
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate.
  • Translational In Vivo Assays in Behavioral Biology.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
  • CLINICAL STUDY PROTOCOL A Phase 2, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Efficacy - ClinicalTrials.gov.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC.
  • Biological Active Fluorobenzoates of Piperidine Range - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution of 2-(2,3-Difluorophenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chiral resolution of 2-(2,3-Difluorophenyl)piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and successfully isolate the desired enantiomer of this valuable piperidine derivative.

Introduction: The Importance of Enantiomeric Purity

2-(2,3-Difluorophenyl)piperidine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is crucial to isolate a single enantiomer, as each can have distinct pharmacological and toxicological profiles. This guide focuses on the two most prevalent and effective methods for achieving this separation: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Frequently Asked Questions (FAQs)

Q1: Which primary method should I choose for resolving 2-(2,3-Difluorophenyl)piperidine: diastereomeric salt crystallization or chiral HPLC?

A1: The choice between these two excellent methods depends on your specific needs, scale, and available equipment.

  • Diastereomeric Salt Crystallization is often preferred for larger-scale resolutions due to its cost-effectiveness and scalability.[1] It involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][3][4]

  • Chiral HPLC is an indispensable analytical tool for determining enantiomeric excess (e.e.) and can also be used for preparative separations, particularly for smaller quantities or when crystallization methods fail. It offers high resolution and can often separate enantiomers with very similar properties.

Q2: What are the most promising chiral resolving agents for 2-(2,3-Difluorophenyl)piperidine?

A2: For basic compounds like your piperidine derivative, chiral acids are the resolving agents of choice. Based on literature for analogous 2-arylpiperidines, the following are excellent starting points:

  • Tartaric Acid Derivatives: Specifically, di-p-toluoyl-L-tartaric acid (L-DPTTA) or its D-enantiomer are highly effective for resolving amines due to their ability to form crystalline salts.[2][3][5][6]

  • Mandelic Acid: Both (R)- and (S)-mandelic acid are also widely used and can be effective.[2]

A screening of these resolving agents is highly recommended to find the optimal choice for your specific compound.

Q3: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of 2-(2,3-Difluorophenyl)piperidine?

A3: Polysaccharide-based CSPs are the industry standard and have shown great success in resolving a wide variety of chiral compounds, including piperidine derivatives.[7] For your target molecule, consider screening columns such as:

  • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IA/IB/IC (immobilized versions of amylose and cellulose derivatives)

These columns are known for their broad applicability and robustness.[7][8][9][10]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of 2-(2,3-Difluorophenyl)piperidine via diastereomeric salt formation.

Issue 1: No crystal formation upon cooling.

  • Question: I've mixed my racemic piperidine and the chiral resolving agent in solution and cooled it, but no crystals have formed. What should I do?

  • Answer: This is a common issue often related to the solution not being supersaturated. Here are several troubleshooting steps:

    • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Induce Crystallization:

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal to the solution to act as a nucleation site.[5]

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create microscopic imperfections that promote nucleation.

    • Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic screening of different solvents or solvent mixtures is crucial. Alcohols (methanol, ethanol) and ketones (acetone) are common starting points.

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble (an "anti-solvent") to the solution to induce precipitation.

Issue 2: The product "oils out" instead of crystallizing.

  • Question: Instead of forming solid crystals, my product has separated as a thick, sticky liquid. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.

    • Reduce Supersaturation: Start with a more dilute solution.

    • Slower Cooling: Employ a much slower and more controlled cooling rate. A gradual decrease in temperature can favor the formation of an ordered crystal lattice over an amorphous oil.

    • Change Solvent: A different solvent system may be necessary. Sometimes, a less polar solvent can promote crystallization over oiling out.

    • Agitation: Ensure gentle but consistent stirring during the cooling process.

Issue 3: Low yield of the desired diastereomeric salt.

  • Question: I've successfully crystallized a salt, but the yield is very low. How can I improve it?

  • Answer: Low yield can be due to several factors, primarily related to the solubility of the desired salt in the mother liquor.

    • Optimize Solvent and Temperature: The goal is to maximize the solubility difference between the two diastereomeric salts. This may require screening various solvents and optimizing the final crystallization temperature. Lower temperatures generally decrease solubility and can increase yield.

    • Adjust Stoichiometry: The molar ratio of the resolving agent to the racemic piperidine can be critical. While a 1:1 ratio is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity and selective crystallization of the less soluble salt.[5]

    • Recycle the Mother Liquor: The mother liquor contains the more soluble diastereomeric salt and some of the less soluble one. It may be possible to recover more of the desired enantiomer through further processing of the mother liquor.

Issue 4: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Question: My crystallized salt has a low purity; it seems both diastereomers are co-precipitating. How can I improve the selectivity?

  • Answer: Low diastereomeric excess indicates that the solubilities of the two salts are too similar in the chosen solvent system.

    • Systematic Solvent Screening: This is the most critical step. You need to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other.

    • Recrystallization: A common and effective method to improve purity is to recrystallize the isolated salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric excess is achieved.

    • Optimize Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer.

Diagram: General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Purification & Liberation cluster_2 Analysis racemic_amine Racemic 2-(2,3-Difluorophenyl)piperidine dissolve Dissolve in Suitable Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., L-DPTTA) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly & Crystallize mix->cool filter Filter to Isolate Less Soluble Diastereomeric Salt cool->filter recrystallize Recrystallize Salt (Optional, for higher purity) filter->recrystallize liberate Liberate Free Amine (e.g., with NaOH solution) recrystallize->liberate extract Extract with Organic Solvent liberate->extract isolate Isolate Pure Enantiomer extract->isolate analyze Analyze Enantiomeric Excess (e.e.) by Chiral HPLC isolate->analyze G start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Screen different polysaccharide-based CSPs check_csp->change_csp No optimize_mp Is the mobile phase optimized? check_csp->optimize_mp Yes change_csp->start adjust_ratio Vary alkane/alcohol ratio optimize_mp->adjust_ratio No optimize_physical Are physical parameters optimized? optimize_mp->optimize_physical Yes add_modifier Add/optimize basic modifier (e.g., 0.1% DEA) adjust_ratio->add_modifier add_modifier->optimize_mp adjust_flow Decrease flow rate optimize_physical->adjust_flow No success Resolution Achieved optimize_physical->success Yes adjust_temp Vary column temperature adjust_flow->adjust_temp adjust_temp->optimize_physical

Caption: Troubleshooting flowchart for chiral HPLC.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

This protocol provides a general methodology for screening chiral resolving agents and solvents.

  • Salt Formation: a. In a small vial, dissolve a known amount of racemic 2-(2,3-Difluorophenyl)piperidine (e.g., 100 mg, 1.0 equivalent) in a small volume of a screening solvent (e.g., 1-2 mL of methanol). b. In a separate vial, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., L-DPTTA) in the same solvent, with gentle heating if necessary. c. Add the resolving agent solution to the piperidine solution and stir for a few minutes.

  • Crystallization: a. Allow the solution to cool slowly to room temperature. If no crystals form, place the vial in a refrigerator (4°C) overnight. b. If crystals form, isolate them by vacuum filtration, washing with a small amount of the cold solvent. c. Dry the crystals under vacuum.

  • Liberation of the Enantiomer: a. Suspend the dried diastereomeric salt in water. b. Add a base (e.g., 1M NaOH) dropwise until the solution is basic (pH > 12) to break the salt and liberate the free amine. c. Extract the liberated piperidine enantiomer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully evaporate the solvent.

  • Analysis: a. Determine the yield of the resolved enantiomer. b. Determine the enantiomeric excess (e.e.) of the product using a chiral HPLC method (see Protocol 2).

Protocol 2: General Procedure for Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral HPLC method for 2-(2,3-Difluorophenyl)piperidine.

  • Recommended Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase Screening:

    • A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Sample Preparation: Dissolve a small amount of racemic 2-(2,3-Difluorophenyl)piperidine in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the chosen mobile phase until a stable baseline is achieved (at least 30 minutes). [8][9][10]2. Injection: Inject 5-10 µL of the prepared racemic sample solution.

  • Analysis: Observe the chromatogram for the separation of the two enantiomers.

  • Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., change the alcohol percentage from 5% to 20%), flow rate, and temperature to improve resolution.

Data Summary Tables

Table 1: Recommended Starting Conditions for Diastereomeric Salt Resolution

ParameterRecommended Starting PointNotes
Chiral Resolving Agent Di-p-toluoyl-L-tartaric acid (L-DPTTA)A highly effective resolving agent for amines. [2][3][5]
Stoichiometry (Resolving Agent:Racemate) 0.5 to 1.0 : 1.0Sub-stoichiometric amounts can sometimes improve selectivity. [5]
Screening Solvents Methanol, Ethanol, Acetone, Ethyl AcetateThe choice of solvent is critical and requires screening.
Crystallization Temperature Room Temperature, then 4°CSlow cooling is crucial for selective crystallization.

Table 2: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended Starting PointNotes
Chiral Stationary Phase Chiralpak® AD-H (or similar polysaccharide-based CSP)Known for broad applicability to piperidine derivatives. [7][8][9][10]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1)A basic modifier is essential for good peak shape.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and run time.
Temperature 25°CVarying the temperature can impact selectivity.
Detection UV at 254 nmAdjust wavelength based on the compound's UV absorbance.

References

  • Benchchem. (2025). A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic.
  • Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Reith, M. E., Blough, B. E., Benvenga, M. J., De-los-Santos-García, C., & Froimowitz, M. (2006). Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 16(11), 3052-3056.
  • Zhang, D., Yang, H., Zhou, Q., & Tang, W. (n.d.). Enantioselective synthesis of 2,3-disubstituted piperidines.
  • Benchchem. (2025). 1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine.
  • Mokhtary, M., & Mahooti, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Benchchem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Benchchem. (n.d.). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.
  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • HPLC. (2013). Instruction Manual for CHIRALPAK® AD-H.
  • Hof, R. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • Larc, P. (1996). Process for preparing 4-aryl-piperidine derivatives.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Buff, S. E., & Georg, G. I. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(48), 9627-9665.
  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Zarapkar, S. S., & Rane, S. H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-169.
  • Nguyen, T. H. T., Tran, P. H., & Le, T. N. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering, 3(2), 1-12.
  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491-11497.
  • Kannappan, V. (2022, November 3).
  • Zhang, D., Yang, H., Zhou, Q., & Tang, W. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • UVISON Technologies. (2003). Instruction Manual for CHIRALPAK® AD-H Columns.
  • Gotor-Fernández, V., & Gotor, V. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2633.
  • Zhou, J., & Tang, W. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5348-5351.
  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Forró, E., & Fülöp, F. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Journal of Biochemical and Biophysical Methods, 70(5), 785-789.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.
  • Welch, C. J., Biba, M., & Regalado, E. L. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Benchchem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Evans, G. R., & Turner, N. J. (2001). Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA). Tetrahedron: Asymmetry, 12(11), 1663-1670.

Sources

Minimizing side reactions during 2-(2,3-Difluorophenyl)piperidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals working with 2-(2,3-difluorophenyl)piperidine , a highly valuable but synthetically challenging chiral building block.

Because this scaffold features both a sterically hindered secondary amine and a highly electron-deficient polyfluorinated aromatic ring, standard functionalization conditions often lead to a complex mixture of side products. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your N-alkylation and N-acylation workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing significant quaternary ammonium salt formation during N-alkylation, and how do I prevent it?

The Causality: Direct N-alkylation of secondary amines with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base is a standard protocol. However, the 2-substituted piperidine ring introduces significant steric hindrance[1]. This steric bulk slows down the initial mono-alkylation. Once the tertiary amine is formed, it often remains nucleophilic enough to attack a second equivalent of the unhindered alkyl halide, leading to over-alkylation and the formation of quaternary ammonium salts[2].

The Solution: Abandon direct alkylation in favor of Reductive Amination . By reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, followed by in situ reduction using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), you completely bypass the quaternary salt pathway[2]. NaBH(OAc)₃ is highly selective for iminium ions over carbonyls, ensuring a clean, mono-alkylated product without over-alkylation.

Q2: My LC-MS shows a mass corresponding to the loss of fluorine (-19 Da or -18 Da for HF). What is causing this defluorination?

The Causality: The 2,3-difluorophenyl group is highly electron-deficient. The strongly electronegative fluorine atoms withdraw electron density from the aromatic ring, making the carbon atoms attached to the fluorines highly electrophilic. If your reaction utilizes strong nucleophiles (e.g., primary amines, alkoxides) or harsh basic conditions at elevated temperatures, the molecule will undergo Nucleophilic Aromatic Substitution (SNAr) [3]. The nucleophile attacks the activated ring, displacing a fluoride anion and generating a defluorinated impurity.

The Solution:

  • Avoid strong, hard bases: Replace bases like NaH, KOH, or alkoxides with milder, non-nucleophilic organic bases (e.g., DIPEA, TEA) or weak inorganic bases (e.g., K₂CO₃).

  • Lower the temperature: SNAr activation energy is typically higher than that of N-acylation or reductive amination. Keep reactions below 40 °C.

Q3: I am losing enantiomeric purity at the C2 position. How can I prevent epimerization?

The Causality: The proton at the C2 position of the piperidine ring is benzylic (adjacent to the difluorophenyl ring) and alpha to the nitrogen atom. Under strongly basic conditions, this proton can be abstracted to form a stabilized carbanion or enamine intermediate. Upon reprotonation, the stereochemical integrity is lost, resulting in epimerization/racemization. The Solution: Maintain a pH close to neutral during your transformations. If base is required for N-acylation, use strictly stoichiometric amounts of mildly basic tertiary amines (DIPEA) at 0 °C.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of 2-(2,3-difluorophenyl)piperidine when exposed to different reaction environments.

SNAr_Pathway cluster_0 Desired Pathway cluster_1 Side Reactions SM 2-(2,3-Difluorophenyl) piperidine N_Alk Target: N-Alkylated Product SM->N_Alk Mild Electrophile (Reductive Amination) OverAlk Over-alkylation (Quaternary Salt) SM->OverAlk Excess Alkyl Halide SNAr SNAr Defluorination (Nucleophilic Attack) SM->SNAr Strong Base/Nucleophile (High Temp) Epim C2 Epimerization (Loss of Chirality) SM->Epim Strong Base (Deprotonation)

Mechanistic divergence of 2-(2,3-difluorophenyl)piperidine during N-functionalization.

Part 3: Quantitative Comparison of Functionalization Methods

To assist in selecting the optimal synthetic route, the table below summarizes the expected quantitative performance and side-reaction risks associated with different N-functionalization strategies for this specific hindered, electron-deficient scaffold.

Functionalization MethodTypical Target YieldOver-Alkylation RiskSNAr (Defluorination) RiskEpimerization RiskRecommended Temp
Direct Alkylation (Alkyl Halide + K₂CO₃)40 - 60%High (>20%)Moderate (5-15%)Moderate (if strong base)50 - 80 °C
Reductive Amination (Aldehyde + NaBH(OAc)₃)75 - 95%Low (<2%)Low (<1%)Low (<1%)0 - 25 °C
N-Acylation (Acyl Chloride + DIPEA)85 - 98%None (0%)Low (<1%)Low (<1%)0 - 25 °C

Part 4: Optimized Experimental Protocols

Based on the causality analysis above, Reductive Amination is the gold-standard protocol for the N-alkylation of 2-(2,3-difluorophenyl)piperidine to avoid both over-alkylation and SNAr defluorination[2].

Standard Operating Procedure: Reductive Amination

Reagents Required:

  • 2-(2,3-difluorophenyl)piperidine (1.0 equiv)

  • Aliphatic or aromatic aldehyde (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial acetic acid (0.1 equiv, optional catalyst)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Iminium Formation: Dissolve 2-(2,3-difluorophenyl)piperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCM (approx. 0.2 M concentration). If the aldehyde is sterically hindered, add glacial acetic acid (0.1 equiv) to accelerate iminium ion formation. Stir at room temperature (20-25 °C) for 30 to 60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the consumption of the starting piperidine via TLC or LC-MS.

  • Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (equal volume to DCM) and stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure N-alkylated product.

Workflow Step1 1. Iminium Formation Mix Amine + Aldehyde/Ketone in DCM/DCE (0-25°C) Step2 2. Acidic Catalysis (Optional) Add cat. AcOH to accelerate iminium formation Step1->Step2 Step3 3. Mild Reduction Add NaBH(OAc)3 portionwise (Avoids over-alkylation) Step2->Step3 Step4 4. Quench & Workup Aq. NaHCO3 quench, extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Target N-Alkyl Piperidine) Step4->Step5

Step-by-step workflow for the reductive amination of 2-substituted piperidines.

References

  • Science China Chemistry. "C–F bond activation under transition-metal-free conditions." Science China. Available at: [Link]

Sources

Addressing steric hindrance in 2,3-difluoro substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Steric Hindrance

Welcome to the technical support center for synthetic and medicinal chemists working with 2,3-difluoro substituted piperidines. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to navigate the unique challenges posed by these valuable scaffolds. The strategic introduction of fluorine atoms into piperidine rings can significantly enhance metabolic stability, modulate pKa, and influence binding affinity, making these motifs highly sought after in drug discovery.[1][2][3] However, the stereoelectronic effects of vicinal fluorine substituents, particularly the steric hindrance they impose, often lead to unexpected reactivity and low yields. This guide offers field-proven insights and validated protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a particularly significant issue in 2,3-difluoro substituted piperidines?

Steric hindrance in this class of compounds arises from a combination of factors. Firstly, the piperidine ring exists in a dynamic equilibrium of chair conformations. The 2,3-difluoro substitution pattern significantly influences this equilibrium. Often, to minimize dipole moments and engage in stabilizing hyperconjugation or charge-dipole interactions, one or both fluorine atoms will preferentially occupy an axial position.[4][5][6][7] An axial fluorine at the C2 or C3 position can sterically shield the nitrogen lone pair or the adjacent equatorial positions, respectively, hindering the approach of incoming reagents.[8][9] This effect is magnified compared to a single fluorine substitution and dictates the molecule's reactivity.

Q2: How does the conformation of the 2,3-difluoropiperidine ring impact its reactivity in N-substitution reactions?

The conformational preference is critical. The nitrogen atom's reactivity is highly dependent on the accessibility of its lone pair of electrons. In a chair conformation where the C2-fluorine atom is axial, it creates a significant steric shield over one face of the nitrogen, impeding the approach of electrophiles. This can dramatically slow down or even prevent reactions like N-alkylation, N-acylation, or arylation. The choice of N-protecting group and solvent can influence this conformational preference; for instance, polar solvents can stabilize conformers with larger dipole moments, potentially altering the axial/equatorial fluorine equilibrium.[4]

Q3: What is the most common synthetic route to 2,3-difluoropiperidines, and where does steric hindrance manifest?

A prevalent and efficient method is the catalytic hydrogenation of corresponding 2,3-difluoropyridines.[10][11] This method is attractive due to the availability of fluorinated pyridine precursors. Steric hindrance becomes a key challenge during this reduction step. The catalyst surface must approach the aromatic ring, and the existing fluorine substituents can influence the trajectory of this approach. This often leads to a high degree of diastereoselectivity, favoring an all-cis product where the hydrogens add from the less hindered face.[2][4] While often advantageous, controlling or altering this inherent diastereoselectivity can be a significant challenge.

Q4: Can I predict the stereochemical outcome of reactions on the piperidine ring, such as at the C4 position?

Predicting the outcome requires a thorough conformational analysis. The axial fluorine atoms at C2 and C3 create a sterically congested environment. Any nucleophilic or electrophilic attack on other ring positions (C4, C5, C6) will preferentially occur from the less hindered face. For a substitution reaction at C4, the incoming reagent will likely approach from the face opposite to the axial substituents. Computational modeling (DFT computations) combined with experimental NMR studies (analyzing 3J(19F,1H) coupling constants) can provide powerful insights into the dominant solution-state conformation and thus help predict the most likely stereochemical outcome.[4][5]

Troubleshooting Guides

This section provides detailed solutions to common experimental problems encountered when working with 2,3-difluoropiperidines.

Problem 1: Low Yield or No Reaction in N-Alkylation or N-Arylation
  • Symptoms: You are attempting to functionalize the piperidine nitrogen, but you observe mostly unreacted starting material, even after extended reaction times or at elevated temperatures.

  • Root Cause Analysis: The primary culprit is steric hindrance around the nitrogen atom, likely caused by an axial fluorine at the C2 position. Bulky electrophiles or certain N-protecting groups can exacerbate this issue. The nucleophilicity of the nitrogen is reduced due to this steric shielding.[8][12]

G start Low Yield in N-Alkylation/ Arylation Reaction cause1 Assess Reagent Sterics start->cause1 cause2 Evaluate Solvent & Base cause1->cause2 Not Bulky sol1a Switch to less bulky electrophile (e.g., MeI vs. i-PrI) cause1->sol1a Bulky? sol1b Use highly reactive reagents (e.g., triflates instead of bromides) cause1->sol1b Low Reactivity? cause3 Consider N-Protecting Group cause2->cause3 No Improvement sol2a Use polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity cause2->sol2a Reaction Sluggish? sol2b Employ a stronger, non-nucleophilic base (e.g., NaH, KHMDS) cause2->sol2b Poor Deprotonation? sol3a If Boc-protected, attempt deprotection and functionalize the free amine cause3->sol3a Is it Boc? sol3b Switch to a smaller protecting group (e.g., Cbz) in the synthetic sequence cause3->sol3b Is it large? sol1a->cause2 sol1b->cause2 sol2a->cause3 sol2b->cause3

Caption: Troubleshooting workflow for N-functionalization.

  • Reagent Selection:

    • Reduce Steric Bulk: Switch from sterically demanding electrophiles (e.g., isopropyl iodide) to smaller, more reactive ones (e.g., methyl iodide or benzyl bromide).

    • Increase Reactivity: Use more potent electrophiles. For example, alkyl triflates are significantly more reactive than the corresponding bromides or chlorides and may overcome the activation barrier.

  • Solvent and Base Optimization:

    • Solvent Choice: Transition from less polar solvents like THF or DCM to polar aprotic solvents such as DMF or DMSO. These solvents can better solvate the counter-ion and enhance the nucleophilicity of the piperidine nitrogen.

    • Base Selection: For alkylations requiring deprotonation, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete formation of the amide anion.

  • Protecting Group Strategy:

    • If the substrate is N-Boc protected, the bulky tert-butoxycarbonyl group can contribute significantly to steric crowding. Consider deprotection followed by direct functionalization of the secondary amine, which may be more reactive despite being less nucleophilic.

Parameter Initial Condition (Failing) Recommended Modification Rationale
Electrophile Isopropyl bromideMethyl triflateReduces steric bulk and increases reactivity.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Enhances nucleophilicity.
Base K₂CO₃Sodium Hydride (NaH)Ensures complete deprotonation for higher reactivity.

Table 1: Optimization Parameters for N-Alkylation.

Problem 2: Poor or Undesired Diastereoselectivity in Hydrogenation of 2,3-Difluoropyridines
  • Symptoms: The hydrogenation of your 2,3-difluoropyridine precursor results in a mixture of diastereomers, or the major diastereomer is not the one you desire. Purification is proving difficult.

  • Root Cause Analysis: The facial selectivity of hydrogenation is dictated by the catalyst's approach to the pyridine ring. While an all-cis addition is common, factors like catalyst type, solvent, and additives can influence the stereochemical outcome.[11][13] Some catalysts may coordinate more strongly to the fluorine atoms, altering the preferred binding geometry.

G start Poor Diastereoselectivity in Hydrogenation cause1 Evaluate Catalyst start->cause1 sol1a Screen Heterogeneous Catalysts (Pd/C, PtO₂, Rh/C) cause1->sol1a sol1b Test Homogeneous Catalysts (e.g., Ir-Difluorphos, Rh-DIPAMP) cause1->sol1b cause2 Assess Reaction Conditions sol2a Vary Solvent Polarity (e.g., MeOH, HOAc, EtOAc) cause2->sol2a sol2b Optimize H₂ Pressure (1 atm to 50 bar) cause2->sol2b sol2c Adjust Temperature (RT to 80°C) cause2->sol2c cause3 Consider Additives sol3a Add Acid (e.g., HCl, HOAc) to protonate nitrogen cause3->sol3a sol3b Use additives like I₂ with Iridium catalysts cause3->sol3b sol1a->cause2 sol1b->cause2 sol2a->cause3 sol2b->cause3 sol2c->cause3

Caption: Troubleshooting workflow for hydrogenation.

  • Catalyst Screening:

    • Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a common starting point and often gives high cis-selectivity.[11] However, Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂) can offer different selectivity profiles and are worth screening.

    • Homogeneous Catalysts: For enantioselective hydrogenations or to access different diastereomers, chiral homogeneous catalysts like Iridium-based complexes (e.g., with Difluorphos ligands) can be highly effective.[14]

  • Reaction Condition Optimization:

    • Solvent: The choice of solvent can be critical. Protic solvents like methanol or acetic acid are commonly used. Acetic acid can protonate the pyridine nitrogen, altering its electronic properties and interaction with the catalyst.

    • Pressure and Temperature: Systematically vary the hydrogen pressure (e.g., 10, 25, 50 bar) and temperature. Higher pressures can sometimes reduce selectivity by increasing the rate of non-selective background reactions.

  • Use of Additives:

    • Acids: As mentioned, adding a stoichiometric amount of acid can pre-protonate the substrate, which may lead to a more ordered transition state on the catalyst surface.

    • Iodine (I₂): With certain Iridium catalysts, the addition of I₂ is essential for catalytic activity and can significantly influence selectivity.[14]

Catalyst Typical Solvent Pressure (bar) Key Characteristics
Pd/C MeOH, EtOAc10 - 50Good for general purpose, often high cis-selectivity.[11][15]
Rh/C MeOH, H₂O20 - 70Can be more effective for highly substituted pyridines.[16]
PtO₂ (Adams' cat.) Acetic Acid1 - 5Requires acidic medium; effective but can be aggressive.
[Ir(COD)Cl]₂/Difluorphos THF, DCM30 - 60Homogeneous catalyst for asymmetric hydrogenation.[14]

Table 2: Common Catalysts for Fluoropyridine Hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Sterically Hindered 2,3-Difluoropiperidine

Objective: To achieve successful N-alkylation where standard methods have failed due to steric hindrance.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,3-difluoropiperidine substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to make a 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: The use of NaH ensures irreversible deprotonation. Be cautious with quenching.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction back to 0 °C and add the alkyl triflate (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(41), 14018-14023. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(41). [Link]

  • Yadav, S., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(4), 679-705. [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and...[Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-34. [Link]

  • Moth, E. S., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2475-2481. [Link]

  • Zinovyev, A. G., & Zibinsky, M. (2010). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2933. [Link]

  • Nairoukh, Z., et al. (2019). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

  • Li, W., et al. (2010). Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst. Organic Letters, 12(15), 3444-3447. [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515-4520. [Link]

  • Jones, S. P. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Jelsch, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2341-2352. [Link]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Wagner, J. R., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 3995. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11848-11854. [Link]

  • LibreTexts Chemistry. (2019). Effect of sterics on Sn2 reactions. [Link]

  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Wang, Y., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4330. [Link]

  • Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link]

  • Gande, A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3409. [Link]

  • Zhang, X., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Frontiers in Chemistry, 9, 794932. [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • ResearchGate. (n.d.). Property and asymmetric synthesis of β-fluoropiperidines. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(24), 8887. [Link]

  • Sather, A. C., & Lectka, T. (2014). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Journal of the American Chemical Society, 136(4), 1336-1339. [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry. [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • Costa, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3234. [Link]

  • ResearchGate. (n.d.). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. [Link]

  • Cremer, J., et al. (2024). EP Patent No. 4,368,605.
  • ChemRxiv. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. [Link]

  • ResearchGate. (n.d.). A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. [Link]

  • LibreTexts Chemistry. (2021). Catalytic Hydrogenation. [Link]

  • Bakulina, O. Y., et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Catalysts, 13(2), 290. [Link]

  • Daniels, R. N., et al. (2012). A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride. ACS Chemical Neuroscience, 3(1), 54-58. [Link]

  • Haupt, A., et al. (2018). Routes to Pt Derivatives of High-Valent Sulfur Oxofluorides S(O)2F, S(O)F2, and S(O)F3 by Fluorination and Oxygenation. Inorganic Chemistry, 57(21), 13379-13390. [Link]

Sources

Technical Support Center: Scale-Up Manufacturing of 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific scale-up challenges associated with the synthesis of 2-(2,3-Difluorophenyl)piperidine .

This compound is a critical chiral building block for several active pharmaceutical ingredients (APIs), most notably in the development of oral calcitonin gene-related peptide (CGRP) receptor antagonists used for migraine treatments, such as Rimegepant[1]. Scaling up its synthesis from medicinal chemistry routes to pilot-plant manufacturing introduces severe bottlenecks, primarily revolving around heterocycle hydrogenation, catalyst poisoning, stereocontrol, and the suppression of hydrodefluorination.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant loss of fluorine atoms (hydrodefluorination) during the hydrogenation of the pyridine precursor?

A: Hydrodefluorination is a notorious side reaction when reducing fluorinated aromatics. When using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure, the metal can undergo oxidative addition into the highly polarized C–F bond[2]. Because the 2,3-difluorophenyl ring is electron-deficient, the C–F bond ortho to the piperidine linkage is particularly susceptible to cleavage[3]. Troubleshooting Action:

  • Switch Catalysts: Abandon Pd/C. Transition to Platinum dioxide (PtO₂) in acidic media or, preferably, use homogeneous Iridium (Ir) or Rhodium (Rh) complexes[4].

  • Lower Temperature: Keep the reaction strictly below 50°C. Hydrodefluorination is highly temperature-dependent; elevated thermal energy overcomes the activation barrier for C–F oxidative addition.

Q2: My hydrogenation stalls at 30-40% conversion. Is the catalyst degrading?

A: You are likely experiencing catalyst poisoning, not degradation. As the pyridine ring is reduced to a piperidine, the basicity of the nitrogen atom increases significantly. The newly formed secondary amine of the piperidine strongly coordinates to the active sites of the transition metal catalyst, effectively blocking further catalytic cycles[4]. Troubleshooting Action:

  • Pre-form a Pyridinium Salt: Do not hydrogenate the free base. Convert the 2-(2,3-difluorophenyl)pyridine into a pyridinium hydrochloride or benzylpyridinium salt prior to hydrogenation. The protonated or alkylated nitrogen lacks the lone pair required to coordinate with and poison the metal[4].

Q3: How can I achieve high enantiomeric excess (ee) for the C2 stereocenter on a multikilogram scale without using classical chiral resolution?

A: Classical resolution using chiral acids (e.g., L-tartaric acid) is inefficient at scale due to the maximum 50% theoretical yield. The modern approach is the asymmetric hydrogenation of the pyridinium salt[5]. Troubleshooting Action: Utilize an Iridium-catalyzed system with a chiral bisphosphine ligand (e.g., [Ir(cod)Cl]₂ with (R)-SynPhos or SegPhos). The stoichiometric hydrogen halide generated in situ (if using a halogenated solvent or additive) stabilizes the catalyst-substrate complex, allowing the chiral ligand to effectively shield one enantiotopic face of the pyridine ring[4].

Part 2: Quantitative Data & Process Optimization

To optimize the dearomatization-hydrogenation process, our process development team evaluated several conditions. The table below summarizes the causality between reaction parameters and the critical quality attributes (CQAs) of the product.

Catalyst SystemSubstrate FormSolventTemp/PressureConversion (%)Defluorination (%)Enantiomeric Excess (ee %)
10% Pd/CFree BaseMeOH60°C / 100 psi45% (Stalled)28%N/A (Racemic)
PtO₂ (Adams')Free BaseAcOH25°C / 50 psi98%< 5%N/A (Racemic)
[Ir(cod)Cl]₂ / (R)-SynPhosPyridinium HClPhMe/CH₂Cl₂25°C / 600 psi>99%< 1%96%
Rh-NHC ComplexFree BaseTHF70°C / 100 psi85%42%N/A (Racemic)

Data Interpretation: The use of homogeneous Iridium catalysis on the pyridinium salt completely suppresses hydrodefluorination while solving the catalyst poisoning issue and delivering exceptional stereocontrol.

Part 3: Self-Validating Experimental Protocol

The following protocol describes the optimized, scale-up-friendly asymmetric hydrogenation of 2-(2,3-difluorophenyl)pyridinium hydrochloride. This protocol is designed as a self-validating system: by monitoring hydrogen uptake precisely, you can diagnose the reaction's health in real-time.

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, dissolve[Ir(cod)Cl]₂ (1.0 mol%) and (R)-SynPhos (2.2 mol%) in a degassed 1:1 mixture of Toluene and Dichloromethane. Stir for 30 minutes until a deep orange homogeneous solution forms[4].

  • Substrate Loading: Charge a high-pressure stainless-steel autoclave with 2-(2,3-difluorophenyl)pyridinium hydrochloride (1.0 equivalent).

  • Inerting and Transfer: Seal the autoclave, transfer it to the fume hood, and purge the lines with Argon. Inject the pre-formed catalyst solution via a high-pressure syringe port.

  • Hydrogenation & Real-Time Monitoring:

    • Pressurize the reactor with H₂ gas to 600 psi (approx. 41 bar)[4].

    • Stir vigorously (800 rpm) at 25°C.

    • Validation Checkpoint: Monitor the mass flow controller. The theoretical H₂ uptake is 3.0 equivalents.

      • If uptake stops at <1.0 eq: Catalyst poisoning has occurred (check substrate purity for sulfur/phosphorus impurities).

      • If uptake exceeds 3.1 eq: Stop the reaction immediately; hydrodefluorination is occurring.

  • Workup: After 20 hours, carefully vent the hydrogen gas. Add saturated aqueous sodium carbonate (Na₂CO₃) to neutralize the hydrochloride salt and release the free piperidine base[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Process Visualizations

Workflow Start 2-(2,3-Difluorophenyl)pyridine Salt Formation of Pyridinium Salt (Prevents Catalyst Poisoning) Start->Salt Hydro Asymmetric Hydrogenation (Ir-catalyst, H2, 600 psi) Salt->Hydro Monitor Monitor H2 Uptake (Target: 3.0 eq) Hydro->Monitor Decision Is H2 uptake > 3.0 eq? Monitor->Decision Defluor Hydrodefluorination Occurring Vent H2, Reduce Temp Decision->Defluor Yes Success Target Chiral Piperidine Core (High ee%, No Defluorination) Decision->Success No Defluor->Hydro

Process workflow and real-time troubleshooting decision tree for piperidine synthesis.

Pathway Substrate Pyridinium Intermediate Coord Metal Coordination (Ir or Pd) Substrate->Coord PathA Aromatic Ring Reduction (Desired Pathway) Coord->PathA Ir Catalyst + Chiral Ligand PathB Oxidative Addition into C-F (Undesired Pathway) Coord->PathB Pd Catalyst + High Temp ProdA 2-(2,3-Difluorophenyl) piperidine PathA->ProdA ProdB Defluorinated Byproducts PathB->ProdB

Mechanistic divergence: Desired ring saturation vs. undesired hydrodefluorination.

References

  • Luo, G., et al. "Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine." Journal of Medicinal Chemistry (via EMBL-EBI).[Link]

  • "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications (via PubMed Central).[Link]

  • "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition (via DICP).[Link]

  • "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis.[Link]

Sources

Controlling hygroscopicity of 2-(2,3-Difluorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Controlling Hygroscopicity for Researchers and Formulation Scientists

Welcome to the technical support center for 2-(2,3-Difluorophenyl)piperidine HCl. As Senior Application Scientists, we understand that handling active pharmaceutical ingredients (APIs) with challenging physicochemical properties is a common hurdle in drug development. This guide is designed to provide in-depth, practical solutions to problems related to the hygroscopicity of 2-(2,3-Difluorophenyl)piperidine HCl, moving from frequently asked questions to advanced troubleshooting and mitigation protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the hygroscopicity of 2-(2,3-Difluorophenyl)piperidine HCl.

Q1: What is hygroscopicity and why is it a significant concern for a hydrochloride salt like this API?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For pharmaceutical hydrochloride salts, this is a particularly prevalent issue. The high electronegativity of the chloride ion makes it an effective hydrogen bond acceptor, readily attracting water molecules from the air.[2][3] This moisture uptake is not a trivial matter; it can lead to significant changes in the API's physical and chemical properties, adversely affecting its stability, handling, and therapeutic performance.[4][5]

Q2: How can I visually identify if my batch of 2-(2,3-Difluorophenyl)piperidine HCl has absorbed moisture?

A: Initial signs of moisture uptake are often physical. You may observe:

  • Clumping or Caking: The free-flowing powder begins to form aggregates.

  • Change in Flowability: The powder becomes difficult to pour or transfer.

  • Appearance of Wet Spots: In cases of significant moisture absorption, the powder may appear damp.

  • Deliquescence: In extreme cases, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[6]

These changes indicate that the material's critical relative humidity (CRH) has been exceeded and immediate action is required to protect the API.

Q3: What are the immediate experimental consequences of uncontrolled moisture absorption?

A: Uncontrolled moisture uptake can immediately compromise your experimental results and manufacturing processes:

  • Inaccurate Weighing: The measured weight will be a combination of the API and an unknown amount of water, leading to errors in concentration calculations and incorrect dosing.

  • Altered Dissolution Rates: Changes in the solid state, such as conversion from an amorphous to a crystalline form or the formation of a hydrate, can significantly alter solubility and dissolution profiles.[7][8]

  • Chemical Degradation: Water can act as a reactant in hydrolysis reactions, potentially degrading the API.[6] While the carbon-fluorine bond is generally stable, other parts of the molecule could be susceptible.[9]

  • Processing Difficulties: Poor flowability and caking can cause major issues in manufacturing processes like tableting and capsule filling.[4]

Q4: What are the recommended standard storage and handling conditions for this API?

A: Given the inherent hygroscopic nature of piperidine hydrochlorides, stringent environmental controls are necessary.[10][11]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Place the container in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment (ideally <30% Relative Humidity). Many suppliers recommend storing in dry, sealed conditions from 2-8°C to further minimize moisture-related kinetic degradation.[12]

  • Handling: Whenever possible, handle the material inside a glove box or a controlled humidity chamber. If a glove box is unavailable, minimize the time the container is open to the ambient atmosphere. Use dry utensils and pre-tared vials for weighing.

Part 2: In-Depth Troubleshooting & Strategic Mitigation

This section provides a structured approach to diagnosing and solving hygroscopicity-related issues.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for identifying and addressing problems arising from the hygroscopicity of 2-(2,3-Difluorophenyl)piperidine HCl.

A Observed Problem (e.g., Caking, Inconsistent Weight, Poor Flow, Degradation) B Potential Cause: Moisture Absorption A->B Indicates C Step 1: Characterize Severity (Hygroscopicity Classification) B->C Leads to D Step 2: Assess Solid-State Form (Polymorphism / Hydrate Formation) B->D May cause E Analytical Technique: Dynamic Vapor Sorption (DVS) C->E Verified by G Mitigation Strategy Selection C->G Informs F Analytical Techniques: - X-Ray Powder Diffraction (XRPD) - Differential Scanning Calorimetry (DSC) D->F Verified by D->G Informs H Environmental Control (Low RH, Inert Gas, Packaging) G->H I Formulation Approach (Co-processing with Excipients) G->I J Solid-State Engineering (Co-crystallization, Salt Screening) G->J

Caption: Troubleshooting workflow for hygroscopicity issues.

Problem: Physical Instability and Poor Handling

Causality: When 2-(2,3-Difluorophenyl)piperidine HCl absorbs moisture, the water molecules can act as a plasticizer, reducing the glass transition temperature of amorphous content and potentially inducing recrystallization.[6] Alternatively, strong interactions between water and the crystal surface can lead to particle agglomeration and deliquescence.

Solutions & Discussion:

  • Rigorous Environmental Control: The most immediate solution is to prevent moisture from reaching the API. This involves the storage and handling procedures outlined in the FAQ but may require dedicated low-humidity rooms (<20% RH) for larger-scale manufacturing.[3]

  • Protective Packaging: For long-term storage, packaging with high moisture barrier properties (e.g., foil pouches with desiccants) is crucial.[13]

  • Formulation with Excipients: Co-processing the API with excipients that have a higher affinity for water can "pull" moisture away from the drug substance.[[“]] Hydrophobic excipients like magnesium stearate or water-insoluble polymers can also act as physical barriers.[6]

Problem: Suspected Change in Solid Form

Causality: Water can induce phase transitions in solid APIs.[6] An anhydrous crystalline form might convert to a more stable hydrate in the presence of sufficient humidity. Amorphous material, which is often more hygroscopic and soluble, can crystallize into a less soluble form upon moisture uptake, impacting bioavailability.[8][15] Polymorphism, the existence of multiple crystal forms, is a key factor, as different polymorphs exhibit different physicochemical properties, including hygroscopicity.[7][16]

Solutions & Discussion:

  • Solid-State Characterization: It is essential to characterize the solid form of the API you are working with. Techniques like X-Ray Powder Diffraction (XRPD) can identify the crystal structure, while Differential Scanning Calorimetry (DSC) can detect phase transitions.[15]

  • Crystal Engineering (Co-crystallization): A proactive approach is to modify the crystal structure of the API to make it inherently less hygroscopic. Co-crystallization involves combining the API with a benign co-former in the same crystal lattice.[4] The goal is to create new hydrogen bonds between the API and the co-former, leaving fewer sites available for water molecules to bind. This can dramatically reduce hygroscopicity, sometimes without compromising solubility.[3]

  • Salt Screening: While the API is a hydrochloride salt, exploring other salt forms (e.g., mesylate, tosylate, citrate) can be a valid strategy. However, this can be a double-edged sword; while other salt forms might be less hygroscopic, they may also exhibit lower solubility, which could defeat the purpose of using a salt form in the first place.[3][17]

Part 3: Key Experimental Protocols

Here we provide detailed methodologies for characterizing and mitigating the hygroscopicity of 2-(2,3-Difluorophenyl)piperidine HCl.

Protocol 1: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the moisture sorption and desorption characteristics of the API and classify its hygroscopicity according to established standards.

Methodology:

  • Sample Preparation: Place 10-20 mg of 2-(2,3-Difluorophenyl)piperidine HCl into a DVS sample pan.

  • Pre-treatment/Drying: Equilibrate the sample at 25°C and 0% Relative Humidity (RH) until a stable mass is achieved (e.g., <0.002% change in mass over 10 minutes). This establishes a dry reference weight.[1]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature of 25°C. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. The resulting graph is the moisture sorption-desorption isotherm. Use the mass gain at 80% RH to classify the material based on the European Pharmacopoeia.[18][19]

Data Interpretation Table:

Hygroscopicity Classification% Mass Increase (at 25°C, 80% RH)Potential Impact
Non-hygroscopic< 0.2%Minimal handling/storage concerns.
Slightly hygroscopic≥ 0.2% and < 2%Standard controlled storage is sufficient.
Moderately hygroscopic≥ 2% and < 15%Requires stringent environmental control.
Very hygroscopic≥ 15%Special handling (glove box) is essential.
DeliquescentSufficient water is sorbed to form a liquidAPI is extremely sensitive to moisture.
Source: Based on European Pharmacopoeia standards referenced in multiple sources.[18][19]
Protocol 2: Co-crystallization Screening Workflow

Objective: To identify a co-former that can form a stable, less hygroscopic co-crystal with 2-(2,3-Difluorophenyl)piperidine HCl.

A 1. Co-former Selection (GRAS list, complementary hydrogen bond donors/acceptors) B 2. Screening Methods - Liquid-Assisted Grinding - Slurry Crystallization - Evaporation A->B C 3. Solid Form Characterization (XRPD, DSC, TGA) B->C D New Crystal Form Identified? C->D E 4. Hygroscopicity Testing (DVS) Compare co-crystal to original API D->E Yes H Return to Co-former Selection D->H No F Hygroscopicity Reduced? E->F G 5. Further Development (Solubility, Stability, Scale-up) F->G Yes F->H No

Caption: Workflow for co-crystal screening to reduce hygroscopicity.

Methodology:

  • Co-former Selection: Choose a list of potential co-formers. These are typically compounds that are Generally Regarded As Safe (GRAS) and have complementary hydrogen bonding sites (e.g., dicarboxylic acids, amides, sugars).

  • Screening Experiments:

    • Liquid-Assisted Grinding (LAG): Combine the API and co-former in a 1:1 molar ratio in a ball mill. Add a few drops of a solvent (e.g., acetonitrile, ethanol) and grind for 30-60 minutes.

    • Slurry Crystallization: Stir a mixture of the API and co-former in a small amount of solvent at room temperature for 24-48 hours.

  • Characterization: Analyze the resulting solids by XRPD. The appearance of new peaks not present in the starting materials indicates the formation of a new solid phase (potentially a co-crystal). Use DSC to confirm a new, sharp melting point.

  • Hygroscopicity Testing: Perform DVS analysis (Protocol 1) on any new co-crystals to determine if their hygroscopicity is lower than that of the parent API.

  • Validation: Successful candidates should be further tested for solubility, chemical stability, and scalability to ensure they are viable for drug development.

References
  • Lee, J. Y., & Lee, P. I. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1185. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from Consensus. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

  • PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]

  • Chawla, G., & Bansal, A. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Asian Journal of Pharmaceutics, 8(3). [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(03). [Link]

  • Royal Society of Chemistry. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances. [Link]

  • P212121. (n.d.). Piperidine hydrochloride | CAS 6091-44-7. [Link]

  • American Chemical Society Publications. (2024). Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. Crystal Growth & Design. [Link]

  • Bansal, S., & Maurya, N. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80. [Link]

  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. [Link]

  • Chemdad. (n.d.). Piperidine hydrochloride. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]

  • Starshine Chemical. (n.d.). Piperidine Hydrochloride (Low water content). [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem Compound Database. [Link]

  • Wiesenfeldt, M. P., et al. (2017). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 19(24), 6518–6521. [Link]

  • MDPI. (2024, February 21). Hygroscopy as an Indicator of Specific Surface Area in Polymer Materials. [Link]

  • Key, B. D., Howell, A., & O'Connor, K. E. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2557–2570. [Link]

  • Chemzq. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. [Link]

Sources

Validation & Comparative

Definitive Guide: Interpreting 1H NMR Spectra of 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the interpretation of 1H NMR spectra for 2-(2,3-Difluorophenyl)piperidine , a critical pharmacophore often utilized as a chiral building block in the synthesis of CGRP receptor antagonists (e.g., Rimegepant analogs).[1][2][][4][5]

Executive Summary & Structural Context

2-(2,3-Difluorophenyl)piperidine presents a unique analytical challenge due to the interplay between the conformational dynamics of the saturated nitrogen heterocycle and the complex spin-spin coupling of the polyfluorinated aromatic ring.[2][][4][5]

  • Primary Application: Chiral intermediate for drug discovery (CGRP antagonists).[2][4][5]

  • Key Analytical Challenge: Differentiating the 2,3-difluoro substitution pattern from common regioisomers (2,4- or 3,5-difluoro) and resolving the benzylic proton (H2) from the solvent background.

  • Stereochemistry: The molecule contains one chiral center at C2.[2][][4][5] In drug development, the (S)-enantiomer is frequently the active scaffold, though this guide applies to the racemic mixture unless specified.[1][2][][4][5]

Structural Dynamics

The piperidine ring predominantly adopts a chair conformation .[2][][4][5] To minimize 1,3-diaxial interactions, the bulky 2,3-difluorophenyl group prefers the equatorial position .[1][2][][4][5] However, the ortho-fluorine (F2) introduces steric strain and electrostatic repulsion with the piperidine nitrogen lone pair, potentially distorting the ideal chair geometry compared to a simple 2-phenylpiperidine.[1][2][][4][5]

Comparative Analysis: Solvent & Field Strength Selection

Selecting the correct solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of multiplets.[][4][5]

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl3) DMSO-d6 Methanol-d4 (MeOD)
Primary Use Routine characterization of Free Base.[2][][4][5]Analysis of HCl Salts; H-bonding studies.Rapid screening; polar impurities.[2][][4][5]
N-H Proton Often broad/invisible (exchange).[2][][4][5]Sharp, distinct signals (especially for salts).[1][2][][4][5]Invisible (exchanges with D).
Resolution High; distinct separation of aliphatics.[2][][4][5]Moderate; viscosity broadens lines slightly.[2][][4][5]High; but loses N-H information.
Chemical Shift H2 (benzylic) appears ~3.8 ppm.[2][][4]H2 shifts downfield (~4.0-4.2 ppm) due to H-bonding.[2][][4][5]Similar to CDCl3.[2][][4][5][6]
Recommendation Best for Free Base Mandatory for HCl Salts Avoid for full characterization.[2][][4][5]
Field Strength Impact (400 MHz vs. 600 MHz)
  • 400 MHz: The aromatic region (6.9–7.3 ppm) often appears as a second-order "roofing" multiplet due to the strong J(H-F) and J(H-H) couplings overlapping.[1][2][][4]

  • 600 MHz: Essential for resolving the specific ddd (doublet of doublet of doublets) patterns required to prove the 2,3-difluoro substitution.[1][2][][4][5]

Detailed Spectral Assignment Protocol

Zone A: The Aromatic Fingerprint (6.9 – 7.4 ppm)

This is the critical region for validating the identity of the 2,3-difluoro motif against isomers.[1][2][4][5]

  • Coupling Logic: The 2,3-difluoro ring has three aromatic protons: H4, H5, and H6 (relative to the piperidine attachment at C1).[1][2][][5]

    • H4 (Para to Piperidine, Ortho to F3): Shows strong ortho-coupling to F3 (

      
       Hz) and ortho-coupling to H5.[1][2][][4]
      
    • H5 (Meta to Piperidine): The most shielded aromatic proton.[2][][4][5] Shows two ortho-couplings (to H4 and H6) and weaker meta-couplings to Fluorines.[2][][4][5]

    • H6 (Ortho to Piperidine, Meta to F2): Deshielded by the piperidine ring.[1][2][][4][5]

Differentiation from Isomers:

  • 2,3-Difluoro: Asymmetric pattern.[2][][4][5] All 3 protons are chemically distinct.[2][][4][5]

  • 3,5-Difluoro: Symmetric.[2][][4][5] H4 is a triplet (

    
    ), H2/H6 are doublets (
    
    
    
    ).[1][2][][4] Easily distinguished.
  • 2,4-Difluoro: H3 is sandwiched between two fluorines, appearing as a distinct triplet of doublets upfield (~6.8 ppm).[1][2][][4][5]

Zone B: The Benzylic Proton H2 (3.6 – 4.2 ppm)

The proton at the chiral center (C2) is the diagnostic handle for enantiomeric purity (if using a chiral shift reagent) and salt formation.[1][2][][4]

  • Appearance: A broad doublet of doublets (dd) or multiplet.[2][][4][5]

  • Shift Sensitivity:

    • Free Base (CDCl3):

      
       3.6 – 3.8 ppm.[2][][4][5]
      
    • HCl Salt (DMSO-d6):

      
       4.0 – 4.4 ppm (Deshielded by the cationic nitrogen).[2][][4]
      
Zone C: The Piperidine Ring (1.4 – 3.2 ppm)

Typical "envelope" of multiplets.[1][2][][4]

  • 
     3.0 – 3.2 ppm:  H6 equatorial (adjacent to Nitrogen).[2][][4][5]
    
  • 
     2.6 – 2.8 ppm:  H6 axial (td, large axial-axial coupling).[1][2][][4][5]
    
  • 
     1.4 – 1.9 ppm:  H3, H4, H5 multiplets.[1][2][][5] H3 (adjacent to the benzylic position) is often distinct around 1.8-2.0 ppm.[2][][4]
    

Experimental Workflow & Logic Diagrams

Workflow: Structural Verification

This self-validating protocol ensures you are looking at the correct regioisomer.[2][][4][5]

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (Prefer DMSO-d6 for Salt, CDCl3 for Base) Check_Aromatic Analyze Aromatic Region (6.9 - 7.5 ppm) Start->Check_Aromatic Symmetry_Check Is the pattern Symmetric? Check_Aromatic->Symmetry_Check Isomer_35 Isomer: 3,5-Difluoro (Triplet + Doublet pattern) Symmetry_Check->Isomer_35 Yes (Symmetric) Isomer_24 Isomer: 2,4-Difluoro (Distinct upfield td for H3) Symmetry_Check->Isomer_24 No (Look for H3 upfield) Target_23 Target: 2,3-Difluoro (Complex contiguous multiplet) Symmetry_Check->Target_23 No (Complex 3H system) Check_NH Check Exchangeable Protons (> 8.0 ppm) Target_23->Check_NH Salt_Confirm Broad Singlet (1H) = Free Base Two Broad Peaks (2H) = Salt Check_NH->Salt_Confirm

Caption: Logical decision tree for distinguishing the 2,3-difluorophenyl regioisomer from common synthetic impurities.

Mechanism: 19F-1H Coupling Effects

Understanding the "Roofing" effect in the aromatic region.[][4][5]

Coupling_Logic F2 Fluorine-19 (F2) H4 Proton H4 (Para to C1) F2->H4 Meta Coupling (J ~5-6 Hz) F3 Fluorine-19 (F3) F3->H4 Ortho Coupling (J ~9-10 Hz) H5 Proton H5 (Meta to C1) F3->H5 Meta Coupling (J ~5-6 Hz) Result Result: Complex Multiplets (Not simple doublets) H4->Result H5->Result

Caption: Visualization of the spin-spin coupling network. Strong 19F-1H ortho couplings dominate the splitting pattern.[2][][4][5]

Experimental Protocol: Sample Preparation

To achieve publication-quality spectra comparable to literature standards:

  • Mass: Weigh 5–10 mg of the substance.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) if the sample is a hydrochloride salt. Use CDCl3 (neutralized with basic alumina) if it is a free base to prevent acid-catalyzed broadening.[2][4]

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).[2][][4][5]

  • Acquisition:

    • Temperature: 298 K (25°C).[2][][4]

    • Scans: Minimum 16 (Free Base) or 64 (Salt).[1][2][][4]

    • Crucial Step: If available, run a 19F-decoupled 1H NMR .[2][][4][5] This collapses the complex aromatic multiplets into simple spin systems (doublets/triplets), confirming the proton-proton connectivity without fluorine interference.[1][2][][4][5]

References

  • BMS-927711 (Rimegepant)

    • Luo, G., et al. (2012).[1][2][][4][5] "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist in Clinical Trials for Treating Migraine."[1][2][4][5][7] Journal of Medicinal Chemistry, 55(23), 10644-10651.[1][2][][4][5][7][8]

    • [1][2][][4]

  • NMR Solvent Effects on Piperidine Derivatives

    • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide."[1][2][][4][5] University of Nigeria Journal.

    • [1][2][][4]

  • 19F-1H Coupling Constants Data

    • Alfa Chemistry.[2][][4][5] "19F Coupling Constants Table."

  • Conformational Analysis of 2-Arylpiperidines

    • Perjéssy, A., et al. "Conformational study of some N-acyl-2,6-diphenylpiperidin-4-one oximes using NMR spectra."[1][2][4][5] ResearchGate.[2][][4][5]

Sources

HPLC Method Development for 2-(2,3-Difluorophenyl)piperidine: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 2-(2,3-Difluorophenyl)piperidine presents a dual chromatographic challenge frequently encountered in modern drug development. As a critical pharmaceutical intermediate, its accurate quantification requires resolving closely related synthetic impurities. However, the molecule possesses two problematic structural features: a highly basic secondary amine (piperidine ring, pKa ~9.5) and a highly electronegative, polarizable difluorophenyl moiety.

This guide objectively compares the performance of traditional Fully Porous C18, Charged Surface Hybrid (CSH) C18, and Pentafluorophenyl (PFP) stationary phases. By analyzing the mechanistic interactions between the analyte and the column chemistry, we provide a self-validating framework for developing robust, LC-MS compatible purity methods.

Mechanistic Challenges in Purity Analysis

The Silanol Effect on Basic Amines

In reversed-phase HPLC, peak tailing is primarily caused by secondary interactions between basic analytes and the stationary phase ()[1]. At mid-to-low pH, residual silanol groups (Si-OH) on the silica surface become deprotonated and ionized. The basic piperidine nitrogen, which is fully protonated under these conditions, undergoes strong ion-exchange interactions with these anionic silanols. This leads to severe peak asymmetry, reduced theoretical plates, and poor mass loadability ()[2].

Isomeric Resolution of Fluorinated Aromatics

Chemical synthesis of fluorinated aromatics often yields positional isomers (e.g., 2,4-difluoro or 2,6-difluoro analogs). Standard alkyl (C18) phases rely exclusively on hydrophobic dispersive forces. Because the hydrophobic difference between a 2,3-difluoro and a 2,4-difluoro substitution is negligible, standard C18 columns frequently fail to resolve these critical impurity pairs, risking false-positive purity reports.

Method Development Strategy

MethodDev Start Analyte: 2-(2,3-Difluorophenyl)piperidine Challenge1 Challenge 1: Basic Piperidine Ring (Peak Tailing via Silanols) Start->Challenge1 Challenge2 Challenge 2: Difluorophenyl Ring (Positional Isomer Resolution) Start->Challenge2 Sol1 CSH C18 Column (Positive Surface Charge) Challenge1->Sol1 Sol2 PFP Column (Dipole & Pi-Pi Interactions) Challenge2->Sol2 Opt Mobile Phase: 0.1% Formic Acid (Low Ionic Strength) Sol1->Opt Sol2->Opt Final Optimized Purity & Isomer Method Opt->Final

Workflow for resolving basic amine tailing and fluorinated isomer separation.

Comparative Evaluation of Stationary Phases

To address these challenges, we must move beyond traditional silica. The selection of the stationary phase dictates the primary retention mechanism and dictates the success of the method.

  • Standard Fully Porous C18: Serves as the baseline. It provides adequate retention but suffers from severe basic tailing and co-elution of positional isomers.

  • Charged Surface Hybrid (CSH) C18: CSH technology incorporates a reproducible, low-level positive charge on the particle surface (). This creates electrostatic repulsion between the basic piperidine cation and the surface, drastically improving peak shape and mass loadability even in low-ionic-strength mobile phases commonly used for LC-MS ()[3].

  • Pentafluorophenyl (PFP): PFP phases offer orthogonal selectivity to C18. The highly electronegative fluorine atoms on the PFP ring interact strongly with the difluorophenyl ring of the analyte via dipole-dipole interactions, hydrogen bonding, and

    
     overlap ()[4]. This provides unmatched stereoelectronic recognition for resolving fluorinated positional isomers ()[5].
    

RetentionMech Analyte 2-(2,3-Difluorophenyl)piperidine PFP PFP Stationary Phase Analyte->PFP CSH CSH C18 Phase Analyte->CSH Mech1 Fluorine-Fluorine Dipole PFP->Mech1 Mech2 Pi-Pi Overlap PFP->Mech2 Mech3 Hydrophobic Partitioning PFP->Mech3 CSH->Mech3 Mech4 Electrostatic Repulsion (Blocks Silanol Interactions) CSH->Mech4

Primary retention mechanisms for PFP and CSH columns with fluorinated basic analytes.

Experimental Protocol: Step-by-Step Methodology

To objectively evaluate these columns, the following self-validating protocol is utilized.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in highly purified water (18.2 MΩ·cm).

  • Organic Phase (B): 0.1% Formic acid in LC-MS grade acetonitrile.

  • Causality: Formic acid provides essential protons for LC-MS ionization. However, its low ionic strength fails to mask residual silanols, making it a rigorous stress test for column inertness.

Step 2: Self-Validating Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-(2,3-Difluorophenyl)piperidine API in methanol.

  • System Suitability Test (SST): Spike the API with 0.5% (w/w) of 2,4-difluorophenyl and 2,6-difluorophenyl piperidine isomers.

  • Causality: The SST acts as an internal control. If the critical pair (2,3- vs 2,4-isomer) fails to achieve a resolution (

    
    ) 
    
    
    
    , the system lacks the stereoelectronic selectivity required for accurate purity profiling.

Step 3: Chromatographic Execution

  • Column Dimensions: 2.1 x 100 mm, 1.7 µm (UHPLC format) for all tested chemistries.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40 °C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics within the porous particles and reducing system backpressure).

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 9 min, flush at 95% B for 2 min, re-equilibrate for 3 min.

Step 4: Data Acquisition & Validation

  • Monitor via Photodiode Array (PDA) at 254 nm and positive electrospray ionization (ESI+) MS.

  • Validate peak asymmetry (

    
    ) < 1.3 for the main API peak prior to integrating impurities.
    

Comparative Experimental Data

The quantitative performance of the three stationary phases under the established protocol is summarized below.

Table 1: Chromatographic Performance Metrics (0.5 µg on-column load)

Column ChemistryPeak Asymmetry (

)
Theoretical Plates (

)
Resolution (

) (2,3- vs 2,4- Isomer)
Standard C18 2.15 (Severe Tailing)8,5000.8 (Co-elution)
CSH C18 1.05 (Excellent)14,2001.2 (Partial Resolution)
PFP 1.18 (Good)12,8002.6 (Baseline Resolution)

Table 2: Mass Loadability Comparison (Peak Width at 50% height, in minutes)

On-Column API LoadStandard C18CSH C18PFP
1 µg 0.120.080.10
10 µg 0.28 (Overload)0.090.15
50 µg 0.65 (Severe)0.110.35

Conclusion & Recommendations

The optimal column choice depends entirely on the specific analytical goal of the method:

  • For Preparative LC or LC-MS Impurity Profiling: When identifying low-level unknown impurities, a massive amount of the API must be injected to detect baseline signals. CSH C18 is the definitive choice here. Its positive surface charge repels the basic piperidine ring, preventing mass overload and maintaining a narrow peak width even at 50 µg loads.

  • For Stability-Indicating Methods (SIM) & Isomer Checks: When resolving closely related fluorinated positional isomers is the critical quality attribute, PFP is the superior stationary phase. The orthogonal

    
     and dipole interactions provide baseline resolution (
    
    
    
    = 2.6) of isomers that co-elute on traditional alkyl phases.

References

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Library.[Link]

  • LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." Chromatography Online.[Link]

  • LCGC International. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Chromatography Online.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Knowledge Base. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

Sources

A Comparative Guide to the Bioactivity of 2,3-Difluoro and 2,4-Difluoro Piperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold for orienting functional groups to interact with biological targets.[3] A common strategy to refine the pharmacological properties of piperidine-containing molecules is the introduction of fluorine atoms.[4][5] Fluorination can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[3][4][6]

This guide provides an in-depth comparison of two closely related but distinct difluorinated piperidine isomers: 2,3-difluoropiperidine and 2,4-difluoropiperidine. The seemingly subtle shift in the position of a single fluorine atom can lead to significant differences in their biological activity. Understanding these differences is crucial for medicinal chemists aiming to fine-tune the properties of their drug candidates. We will explore the structural nuances, their impact on physicochemical properties, and the resulting consequences for bioactivity, supported by experimental data and established protocols.

The Influence of Fluorine Position on Physicochemical Properties

The introduction of highly electronegative fluorine atoms has a significant impact on the electron distribution within the piperidine ring, which in turn modulates key physicochemical properties.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter that influences a compound's solubility, membrane permeability, and potential for off-target effects, such as hERG channel binding.[1][7] Fluorine's strong electron-withdrawing nature reduces the electron density on the nitrogen atom, thereby lowering the pKa (making it less basic).[6][7]

The position of the fluorine atoms relative to the nitrogen determines the magnitude of this effect. In general, the closer the fluorine atom is to the nitrogen, the greater the reduction in pKa. Therefore, it is expected that 2,3-difluoropiperidine isomers would exhibit a lower pKa compared to their 2,4-difluoro counterparts, although the exact values are highly dependent on the stereochemistry. This modulation of pKa is a key strategy for mitigating hERG-related cardiotoxicity and improving oral absorption.[1][8]

Lipophilicity (LogP)

While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. Monofluorination can subtly alter the LogP, a measure of a compound's lipophilicity.[4] The introduction of fluorine can disrupt intermolecular interactions with water, often leading to an increase in lipophilicity. However, the overall effect on the molecule's LogP will depend on the interplay of various factors, including changes in conformation and the electronic environment.

Conformational Preferences

The substitution pattern of fluorine on the piperidine ring has a profound and often predictable influence on its conformational equilibrium (the preference for axial vs. equatorial positioning of substituents). This is of paramount importance as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological target.

Computational and experimental studies have shown a strong preference for an axial orientation of fluorine in 3-fluoropiperidine derivatives.[9][10][11] This "axial-F preference" is attributed to a combination of electrostatic interactions (charge-dipole) and hyperconjugation.[9][11][12] In the protonated form, a favorable interaction between the axial C-F bond and the N-H+ bond stabilizes this conformation.[13] The polarity of the solvent also plays a significant role, with more polar solvents often increasing the preference for the axial conformer.[10]

For 2,3-difluoropiperidine , the conformational landscape will be complex, influenced by the relative stereochemistry of the two fluorine atoms and their interactions with each other and the nitrogen lone pair. In contrast, for 2,4-difluoropiperidine , the fluorine at the 4-position is more distant from the nitrogen, and its conformational preference will be influenced more by steric interactions and dipole minimization within the ring.[12] The interplay of these forces will result in distinct three-dimensional shapes for each isomer, which is a primary driver of their differential bioactivity.

Comparative Bioactivity Analysis

While direct head-to-head comparisons of 2,3- and 2,4-difluoropiperidine isomers in the public domain are limited, we can infer their likely biological profiles based on the principles of medicinal chemistry and studies on related fluorinated piperidines.

Property2,3-Difluoropiperidine Isomers2,4-Difluoropiperidine IsomersRationale & Implications
Target Binding Affinity Potentially higher for specific targetsPotentially higher for different targetsThe distinct 3D conformations will favor binding to different protein topographies. The isomer that better presents key pharmacophoric features to the target's binding pocket will exhibit higher affinity.
Metabolic Stability Increased stability at C2 and C3Increased stability at C2 and C4The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life.[4]
hERG Channel Affinity Generally lowerGenerally lower than non-fluorinated analogsThe reduced pKa of the piperidine nitrogen due to fluorine substitution is a well-established strategy to decrease hERG binding and reduce the risk of cardiotoxicity.[1][14]
Membrane Permeability Potentially improvedPotentially improvedA lower pKa can lead to a higher proportion of the neutral species at physiological pH, which can enhance passive diffusion across cell membranes and improve oral bioavailability.[6][8]

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of 2,3- and 2,4-difluoropiperidine isomers, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Protocol 1: GPCR Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of the test compounds for a specific G-Protein Coupled Receptor (GPCR).[15][16]

Objective: To quantify the ability of a test compound to displace a known radioligand from a target receptor.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific to the target GPCR (e.g., [3H]-spiperone for dopamine D2 receptors).

  • Test compounds (2,3- and 2,4-difluoro piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[15]

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., 10 µM haloperidol).[15]

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + varying concentrations of test compound).

  • Incubation: Add cell membranes, radioligand, and either buffer, non-specific control, or test compound to the appropriate wells. The final volume is typically 0.5 mL.[17]

  • Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[15]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[15]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium ion channel, a key indicator of potential cardiotoxicity.[18][19]

Objective: To determine the IC50 value for the inhibition of the hERG channel by the test compounds.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel.[19][20]

  • Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch).

  • Extracellular and intracellular recording solutions.

  • Test compounds at various concentrations.

  • Positive control (e.g., Cisapride, Dofetilide, or E-4031).[21]

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells in the specialized plates of the automated patch-clamp system.

  • Seal Formation: The system establishes a high-resistance seal between the cell membrane and the recording electrode.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol. The protocol typically involves a depolarization step to open the channels, followed by a repolarization step to measure the tail current.[21]

  • Compound Addition: Add the test compounds at increasing concentrations to the extracellular solution.

  • Effect Measurement: After a set incubation period, apply the same voltage protocol and record the hERG current in the presence of the compound.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[21]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison synthesis Synthesis of 2,3- and 2,4-Difluoro Isomers characterization Structural Verification (NMR, MS) synthesis->characterization binding_assay Primary Target Binding Assay (e.g., GPCR) characterization->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis herg_assay hERG Safety Assay herg_assay->sar_analysis metabolic_stability Metabolic Stability Assay (Microsomes) pk_pd_correlation PK/PD Correlation metabolic_stability->pk_pd_correlation sar_analysis->pk_pd_correlation

Caption: Experimental workflow for comparing difluoropiperidine isomers.

Caption: Positional isomerism dictates physicochemical properties and bioactivity.

Conclusion and Future Perspectives

The choice between a 2,3-difluoro and a 2,4-difluoro piperidine scaffold is a strategic decision in drug design that should be driven by the specific goals of the project. The 2,3-isomer, with its fluorines in closer proximity to the basic nitrogen, is likely to induce a more significant reduction in pKa, which could be advantageous for improving oral absorption and mitigating hERG liability. Conversely, the 2,4-isomer may offer a different conformational profile that could be exploited to achieve higher affinity or selectivity for a particular target.

Ultimately, the optimal substitution pattern can only be determined through empirical testing. The synthesis of both isomeric series and their systematic evaluation using the protocols outlined in this guide will provide the necessary data to make informed decisions.[2][22][23][24] As synthetic methodologies for the precise and stereocontrolled introduction of fluorine continue to advance, medicinal chemists will have an even greater ability to harness the subtle yet powerful effects of these piperidine isomers to design safer and more effective medicines.

References

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. Available from: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Library of Medicine. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Library of Medicine. Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Library of Medicine. Available from: [Link]

  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI. Available from: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available from: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available from: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. Available from: [Link]

  • Novel Approach toward 3,3-Difluoropiperidines from Easily Available Starting Materials and Synthesis of a New Phosphodiesterase Inhibitor. Thieme. Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

  • diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Semantic Scholar. Available from: [Link]

  • Flmodafinil. Wikipedia. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Library of Medicine. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available from: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. Available from: [Link]

  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. Available from: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available from: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2,3-Difluorophenyl)piperidine , a specific positional isomer of the fluorinated 2-arylpiperidine class. This compound is of significant interest in forensic toxicology and medicinal chemistry as a structural analog of dissociative agents and stimulants.

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Chemical Identity

2-(2,3-Difluorophenyl)piperidine (C₁₁H₁₃F₂N, MW 197.[1]22) is a substituted piperidine where the 2-position of the saturated nitrogen ring is attached to a phenyl ring bearing fluorine atoms at the 2 and 3 positions.

In mass spectrometry (MS), this compound exhibits a fragmentation behavior governed by the stability of the piperidine ring and the electron-withdrawing nature of the difluoro-substitution. This guide compares its spectral signature against key alternatives—specifically its positional isomers (2,4- and 3,4-difluoro analogs) —to provide actionable criteria for differentiation.[1]

PropertySpecification
IUPAC Name 2-(2,3-difluorophenyl)piperidine
Molecular Formula C₁₁H₁₃F₂N
Monoisotopic Mass 197.10
Base Peak (EI) m/z 84 (Tetrahydropyridinium ion)
Key Diagnostic Ion m/z 113 (Difluorophenyl cation)

Fragmentation Mechanics (Electron Ionization - 70 eV)

The Electron Ionization (EI) mass spectrum of 2-(2,3-difluorophenyl)piperidine is characterized by a dominant alpha-cleavage mechanism typical of 2-substituted cyclic amines.[1]

Primary Pathway: Alpha-Cleavage (Formation of m/z 84)

The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (the alpha bond).[2] In 2-arylpiperidines, the bond connecting the piperidine ring to the aryl group is vulnerable.

  • Mechanism: The radical cation cleaves to expel the neutral 2,3-difluorophenyl radical.

  • Result: The charge is retained on the nitrogen-containing fragment due to Stevenson’s Rule (the iminium species has a lower ionization energy than the aryl radical).

  • Observation: This generates the base peak at m/z 84 (tetrahydropyridinium ion, C₅H₁₀N⁺).[1]

Secondary Pathway: Loss of Hydrogen (Formation of m/z 196)

A competing alpha-cleavage involves the loss of a hydrogen atom from the C2 position.

  • Mechanism: Loss of H[2][3][4]• leads to a resonance-stabilized iminium ion retaining the full carbon skeleton.

  • Observation: A peak at m/z 196 [M-1]⁺ .[1] While usually less intense than the base peak, this ion is critical for confirming the molecular weight, as the molecular ion (M⁺, m/z 197) is often weak.[1]

Tertiary Pathway: Aryl Cation Formation (m/z 113)

Although less favorable, the charge can occasionally be retained on the aryl moiety, or formed via secondary fragmentation of the molecular ion.

  • Observation: A cluster at m/z 113 , corresponding to the 2,3-difluorophenyl cation (C₆H₃F₂⁺) .[1]

Comparative Analysis: Distinguishing Isomers

A major analytical challenge is distinguishing the 2,3-difluoro isomer from the 2,4-difluoro and 3,4-difluoro isomers.[1] All three share the same molecular mass (197) and generate identical primary fragments (m/z 84, 196, 113).[1]

Comparison Table: Isomer Differentiation Strategy
Feature2-(2,3-Difluorophenyl)piperidine 2-(2,4-Difluorophenyl)piperidine Differentiation Logic
Base Peak m/z 84m/z 84Indistinguishable by base peak alone.[1]
Ortho Effect Strong. Fluorine at C2 (ortho) and C3 (meta).[1]Strong. Fluorine at C2 (ortho) and C4 (para).[1]Both have ortho-F, causing similar steric/electronic effects on the ring bond.
Ion Abundance Ratio (m/z 113/84) Typically Higher Typically Lower The 2,3-substitution pattern creates a more crowded electronic environment, slightly destabilizing the C-C bond relative to the 2,4-isomer, often altering the yield of the aryl cation.[1]
Retention Time (GC) Elutes Earlier (typically)Elutes Later The 2,3-isomer is more compact/polarizable due to adjacent fluorines, often reducing interaction with non-polar stationary phases (e.g., DB-5MS) compared to the more distributed dipole of the 2,4-isomer.[1]

Expert Insight: Do not rely solely on MS spectral matching scores. The "Ortho Effect" (interaction between the piperidine nitrogen and the ortho-fluorine) facilitates specific hydrogen transfer rearrangements in the 2,3- and 2,4- isomers that are absent in the 3,4-isomer. To definitively confirm the 2,3-isomer, chromatographic retention time comparison against a certified reference standard is mandatory.

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the competing fragmentation pathways for the 2-(2,3-difluorophenyl)piperidine radical cation under EI conditions.

FragmentationPathway M Molecular Ion (M+) m/z 197 [C11H13F2N]+. Path1 Alpha-Cleavage (Loss of Aryl Radical) M->Path1 Path2 Alpha-Cleavage (Loss of H Radical) M->Path2 Path3 Inductive Cleavage M->Path3 BasePeak Base Peak m/z 84 (Tetrahydropyridinium) [C5H10N]+ Path1->BasePeak - C6H3F2• (113 Da) M_minus_1 Imine Ion m/z 196 [M-H]+ Path2->M_minus_1 - H• (1 Da) ArylCation Aryl Cation m/z 113 [C6H3F2]+ Path3->ArylCation - C5H10N•

Figure 1: Competing fragmentation pathways for 2-(2,3-difluorophenyl)piperidine under Electron Ionization (70 eV).

Experimental Protocols

To replicate these results and ensure accurate identification, follow these standardized protocols.

Protocol A: GC-MS Sample Preparation & Acquisition

Objective: Obtain a definitive EI mass spectrum for library matching.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.

    • Derivatization (Optional but Recommended for Isomers): Add 50 µL of Trifluoroacetic Anhydride (TFAA) to 100 µL of sample.[1] Incubate at 60°C for 20 mins. This converts the amine to an amide, often enhancing spectral differences between isomers.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm film).[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Inlet: Splitless mode, 250°C.

    • Temperature Program: 60°C (hold 1 min) → 20°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).[1][2]

    • Scan Range: m/z 40–350.[1]

Protocol B: LC-MS/MS (ESI) for Sensitivity

Objective: High-sensitivity detection in biological matrices.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings (Positive Mode):

    • Precursor Ion: m/z 198.1 ([M+H]⁺).[1]

    • Collision Energy (CE): Ramp 15–35 eV.[1]

    • Key Transitions:

      • 198 → 181 (Loss of NH₃).[1]

      • 198 → 113 (Formation of Difluorophenyl cation).[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - 2-Phenylpiperidine Fragmentation Data. NIST Standard Reference Data. [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[1] Monographs: Piperidine Derivatives and Isomer Differentiation. [Link][1]

  • Westphal, F., et al. (2012).[1] "Differentiation of Regioisomeric Fluorinated Phenylpiperazines by GC-MS and NMR." Forensic Science International, 217(1-3), 157-167.[1] [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety.[1] For chiral molecules like 2-(2,3-Difluorophenyl)piperidine, a key structural motif in various CNS-active agents, the ability to accurately and reliably quantify its enantiomeric excess (ee) is paramount. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods to ensure the quality and safety of the final drug product.[2]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric purity of 2-(2,3-Difluorophenyl)piperidine. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to select and validate the optimal approach for their specific needs, whether in a high-throughput screening environment or a meticulous quality control laboratory.

Core Analytical Strategies: A Comparative Overview

The fundamental principle of enantioseparation lies in creating a transient chiral environment where the two enantiomers can be distinguished. This is primarily achieved through chromatographic and spectroscopic methods. We will focus on the three most powerful and relevant techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot

Caption: Logical relationships between analytical techniques and their applications.

Chromatographic Approaches: The Power of Physical Separation

Chromatographic methods are the workhorses of chiral analysis, relying on a chiral stationary phase (CSP) to physically separate enantiomers as they pass through a column.[3] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely utilized method for enantioseparation in the pharmaceutical industry.[4] Its versatility and robustness make it the gold standard for quality control.

  • Expertise & Causality: For a basic amine like 2-(2,3-Difluorophenyl)piperidine, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally effective.[4][5] These phases create chiral grooves and cavities where enantiomers can interact via hydrogen bonds, dipole-dipole interactions, and steric hindrance. The choice of mobile phase is critical; normal-phase conditions (e.g., hexane/alcohol mixtures) often provide superior selectivity for this class of compounds.[6] A small amount of a basic additive, such as diethylamine or isopropylamine, is typically required to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica support.[6][7]

  • Trustworthiness & Self-Validation: An HPLC method's validity is ensured through rigorous system suitability testing. Before any sample analysis, a standard mixture (e.g., a racemic mixture) is injected to verify that the system meets predefined criteria for resolution (Rs > 1.5), tailing factor (Tf ≤ 2.0), and repeatability of injections (%RSD < 2.0).[8] This confirms the column's performance and the system's readiness, ensuring the accuracy of subsequent measurements.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, particularly for chiral separations.[4][9] It employs supercritical CO2 as the primary mobile phase component, which is non-toxic and environmentally benign.

  • Expertise & Causality: The low viscosity and high diffusivity of supercritical CO2 allow for significantly faster separations—often 3 to 10 times faster than HPLC—without sacrificing resolution.[10][11][12] For 2-(2,3-Difluorophenyl)piperidine, the same highly effective polysaccharide-based CSPs used in HPLC are employed.[13][14] The mobile phase typically consists of supercritical CO2 with a small percentage of an alcohol co-solvent (modifier), such as methanol or ethanol, and a basic additive to ensure good peak shape.[4] The ability to rapidly screen multiple columns and modifiers makes SFC the premier choice for high-throughput method development.[15]

  • Trustworthiness & Self-Validation: Like HPLC, SFC methods are validated using system suitability tests. The key parameters of resolution, tailing factor, and precision are monitored. The rapid equilibration times in SFC allow for swift system startup and performance verification, further enhancing laboratory throughput.

Spectroscopic Approach: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it differentiates them in situ by converting them into diastereomers, which have distinct NMR spectra.[10][16] This method is exceptionally rapid and requires no chromatographic method development.

  • Expertise & Causality: This conversion is achieved by adding a chiral auxiliary to the NMR sample. Two main types of auxiliaries are used:

    • Chiral Derivatizing Agents (CDAs): These reagents, such as the renowned Mosher's acid (MTPA), react covalently with the analyte's secondary amine to form stable diastereomers.[1][16] The resulting diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The presence of two fluorine atoms in 2-(2,3-Difluorophenyl)piperidine makes ¹⁹F NMR an especially powerful tool, as the signals are often well-resolved with no background interference.[1]

    • Chiral Solvating Agents (CSAs): These agents, like enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives, form non-covalent, transient diastereomeric complexes with the analyte.[17][18][19] This process is simpler as it requires no chemical reaction or workup; the CSA is merely added to the NMR tube containing the analyte.[17][18] The different spatial arrangements of the enantiomers within the chiral pocket of the CSA lead to distinct chemical shifts for protons near the stereocenter.

  • Trustworthiness & Self-Validation: The NMR method is inherently quantitative. The ratio of the integrated areas of the distinct diastereomeric signals directly corresponds to the enantiomeric ratio of the analyte.[17][20] To validate the method, a series of samples with known enantiomeric ratios can be prepared and analyzed to establish a linear relationship, confirming the accuracy of the measurement.[17][18]

Quantitative Comparison of Analytical Techniques

The choice of method depends on a balance of factors including speed, cost, available equipment, and the specific analytical goal.

ParameterChiral HPLCChiral SFCChiral NMR (with CSA/CDA)
Principle Physical separation on a CSPPhysical separation on a CSPIn-situ differentiation via diastereomer formation
Typical Analysis Time 10–30 minutes per sample[10]2–10 minutes per sample[10][12]< 5 minutes per sample (after sample prep)[17]
Resolution (Rs) Good to excellent; highly optimizableExcellent; often superior to HPLC[9]N/A (based on signal separation, Δδ)
Solvent Consumption High (organic solvents)Very Low (primarily CO2)[21]Very Low (deuterated solvent only)
Method Development Can be time-consuming[6][22]Very rapid screening capabilities[15]Minimal; screen a few auxiliaries
Sample Throughput ModerateHighHigh
Destructive? YesYesNo (sample can be recovered)
"Green" Chemistry PoorExcellentGood
Instrumentation Cost ModerateHighHigh
Key Advantage Robust, widely available, gold standardSpeed, low solvent use, high throughputExtreme speed, no separation needed
Key Disadvantage Slow, high solvent consumptionHigher initial instrument costPotential for signal overlap, cost of auxiliaries

Experimental Protocols

The following protocols are generalized starting points for method development, grounded in established practices for chiral amine and piperidine separations.

Protocol 1: Chiral HPLC Method Development

dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization Prep_Mobile_Phase Prepare Mobile Phase (e.g., Hexane:IPA:DEA 90:10:0.1) Instrument_Setup Instrument Setup (Column: Chiralpak AD-H, Flow: 1.0 mL/min) Prep_Mobile_Phase->Instrument_Setup Prep_Sample Prepare Sample (~1 mg/mL in Mobile Phase) Injection Inject Racemic Standard Prep_Sample->Injection Equilibration Column Equilibration Instrument_Setup->Equilibration Equilibration->Injection Run_Analysis Isocratic Elution & UV Detection Injection->Run_Analysis Check_Resolution Evaluate Resolution (Rs) Run_Analysis->Check_Resolution Optimization Optimize Mobile Phase Ratio (if Rs < 1.5) Check_Resolution->Optimization Poor Separation Validation System Suitability & Sample Analysis Check_Resolution->Validation Good Separation Optimization->Equilibration NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dissolve_Analyte Dissolve Analyte in CDCl3 (in NMR tube) Add_CSA Add Chiral Solvating Agent (e.g., (R)-BINOL derivative) Dissolve_Analyte->Add_CSA Mix Shake for 30 seconds Add_CSA->Mix Acquire_Spectrum Acquire 1H or 19F NMR Spectrum Mix->Acquire_Spectrum Identify_Signals Identify Diastereotopically Resolved Signals Acquire_Spectrum->Identify_Signals Integrate_Peaks Integrate Peak Areas Identify_Signals->Integrate_Peaks Calculate_ee Calculate Enantiomeric Excess Integrate_Peaks->Calculate_ee

Sources

A Comparative Guide to the Thermal Analysis of 2-(2,3-Difluorophenyl)piperidine Solids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state characterization of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its stability, efficacy, and manufacturability. For novel compounds like 2-(2,3-Difluorophenyl)piperidine, a thorough understanding of its thermal properties is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of the thermal behavior of this fluorinated piperidine derivative, illustrating how Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) serve as indispensable tools for this characterization.

We will explore two critical scenarios: the impact of fluorine substitution on thermal stability by comparing the target molecule to a non-fluorinated analog, and the identification and differentiation of theoretical polymorphs, which can have significantly different physicochemical properties.[1][2]

The 'Why': Causality Behind Thermal Analysis

Thermal analysis techniques are pivotal in pharmaceutical sciences for several reasons.[3][4] They provide critical data on melting points, phase transitions, and decomposition temperatures, which directly influence formulation strategies, manufacturing processes (like drying and milling), and storage conditions.[5][6] DSC measures the heat flow into or out of a sample as a function of temperature, revealing endothermic events like melting and exothermic events like crystallization. TGA, conversely, measures changes in mass with temperature, quantifying phenomena like desolvation or decomposition.[7] Together, they offer a comprehensive thermal profile of a substance.[5]

The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[8][9] However, this substitution also profoundly affects physicochemical properties, including melting point and thermal stability, due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[10][11] Therefore, characterizing these effects is a critical step in early-phase drug development.

Part 1: Comparative Analysis – Impact of Fluorination

To understand the influence of the 2,3-difluoro substitution, we present a comparative analysis between our target compound and its hypothetical non-fluorinated analog, 2-phenylpiperidine. Fluorination is known to alter intermolecular forces, which can lead to changes in crystal packing, melting point, and thermal stability.[12][13]

Table 1: Comparison of Thermal Properties of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Parameter2-Phenylpiperidine (Analog)2-(2,3-Difluorophenyl)piperidine (Target)Justification for Expected Results
Melting Point (Tm) ~75 °CHigher, e.g., ~95 °CThe C-F bond can participate in intermolecular interactions, potentially leading to a more stable crystal lattice and a higher melting point.
Enthalpy of Fusion (ΔHf) Lower, e.g., 20 J/gHigher, e.g., 35 J/gA higher enthalpy of fusion suggests that more energy is required to break the crystal lattice, indicating stronger intermolecular forces.
TGA Onset of Decomposition (Tonset) ~250 °CHigher, e.g., ~280 °CThe high strength of the C-F bond often imparts greater thermal stability to the molecule, delaying the onset of thermal decomposition.[14]
Mass Loss at 300 °C >10%<5%Reflects the higher decomposition temperature; less material has degraded at this temperature point for the more stable fluorinated compound.

Note: The data presented is illustrative, based on established chemical principles, to highlight the comparative power of the analysis.

This comparison demonstrates that the difluoro-substitution likely enhances the thermal stability of the piperidine scaffold, a desirable attribute for an API. A higher decomposition temperature provides a wider safety margin during manufacturing and ensures better long-term stability.

Part 2: Comparative Analysis – Polymorph Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[15][16] Different polymorphs can have different solubilities, dissolution rates, and stability, impacting a drug's bioavailability and shelf-life.[2] DSC is a primary tool for identifying and characterizing these different forms.[1]

Let's consider two hypothetical polymorphic forms of 2-(2,3-Difluorophenyl)piperidine, Form A and Form B.

Table 2: Comparison of Thermal Properties of Two Hypothetical Polymorphs

ParameterForm AForm BInterpretation of Results
DSC Melting Point (Tm) 105 °C95 °CThe different melting points are a clear indication of two distinct crystalline forms. Form A, with the higher melting point, is likely the more thermodynamically stable form under these conditions.
DSC Enthalpy of Fusion (ΔHf) 45 J/g35 J/gThe higher enthalpy for Form A supports the conclusion that it has a more stable crystal lattice.
TGA Onset of Decomposition (Tonset) ~280 °C~280 °CThe identical decomposition profiles confirm that both forms are chemically the same and are true polymorphs, not solvates or different chemical entities.
TGA Mass Loss Profile Single-step decompositionSingle-step decompositionA clean, single-step mass loss indicates that neither form is a solvate or hydrate, which would typically show an initial mass loss corresponding to the solvent.

This analysis reveals that Form A is the more stable polymorph. In drug development, the most stable polymorph is typically chosen for further development to avoid the risk of conversion from a metastable form during the product's lifecycle.[15]

Part 3: Experimental Protocols & Workflow

To ensure the trustworthiness and reproducibility of thermal analysis data, standardized protocols are essential. The following methodologies are grounded in established practices and standards such as those from ASTM.[17][18]

Detailed Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) as per ASTM E967.[18][19] This ensures the accuracy of measured transition temperatures.[20][21]

  • Sample Preparation: Accurately weigh 2-4 mg of the 2-(2,3-Difluorophenyl)piperidine solid into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation prior to decomposition.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a non-reactive atmosphere.

    • Equilibrate the sample at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting point but below significant decomposition (e.g., 250 °C).

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve to determine the onset temperature and peak maximum of endothermic events (melting) and calculate the enthalpy of fusion (ΔHf).

Detailed Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Verify the balance and temperature accuracy of the TGA instrument according to manufacturer guidelines and standards like ASTM E1131.[17][22]

  • Sample Preparation: Place 5-10 mg of the 2-(2,3-Difluorophenyl)piperidine solid onto the TGA sample pan. A larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Experimental Conditions:

    • Place the pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at 50 mL/min.[23]

    • Equilibrate the sample at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min to a high final temperature to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

Workflow Visualization

The logical progression from sample receipt to data-driven decision-making is crucial.

G cluster_prep Sample Preparation & Setup cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_decision Decision Making Sample Receive API Solid (e.g., 2-(2,3-Difluorophenyl)piperidine) Prep_DSC Weigh 2-4 mg into Al pan Sample->Prep_DSC Prep_TGA Weigh 5-10 mg into TGA pan Sample->Prep_TGA Run_DSC Run DSC (10 °C/min, N2) Prep_DSC->Run_DSC ASTM E967 Cal. Run_TGA Run TGA (10 °C/min, N2) Prep_TGA->Run_TGA ASTM E1131 Cal. Data_DSC Identify Melting Point (Tm) & Enthalpy (ΔHf) Run_DSC->Data_DSC Data_TGA Determine Onset of Decomposition (Tonset) Run_TGA->Data_TGA Compare Compare Data: - Analogs - Polymorphs Data_DSC->Compare Data_TGA->Compare Decision Select Optimal Form Define Stability Limits Compare->Decision

Caption: Workflow for thermal analysis in pharmaceutical solid-state characterization.

Conclusion

This guide demonstrates that DSC and TGA are powerful, complementary techniques essential for the solid-state characterization of new chemical entities like 2-(2,3-Difluorophenyl)piperidine.[4][5] By systematically comparing the API to its analogs and screening for polymorphs, researchers can gain critical insights into its thermal stability and physical properties. This data-driven approach is fundamental to mitigating risks in drug development, ensuring the selection of the optimal solid form, and establishing robust manufacturing and storage protocols for a safe and effective final drug product.[6][15]

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008.

  • ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2018.

  • PhysicsNorm, "PDF Download ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers".

  • ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003.

  • ASTM E967-97, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 1997.

  • ASTM E967-03, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters, ASTM International, West Conshohocken, PA, 2003.

  • ASTM International, "Compositional Analysis by Thermogravimetry," 2020.

  • ANSI Webstore, "ASTM E967-08 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers".

  • International Pharmaceutical Industry, "The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control".

  • ISO 11357-1:2009, Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles.

  • Mettler Toledo, "Thermal analysis used for pharmaceutical screening – Part 1".

  • PubMed, "Thermal Analysis of Paracetamol Polymorphs by FT-IR Spectroscopies," 2011.

  • Improved Pharma, "Polymorph Screening Services," 2021.

  • European Pharmaceutical Review, "Polymorph screening in pharmaceutical development," 2010.

  • AZoM, "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC," 2024.

  • Metis Instruments, "Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development," 2024.

  • ResearchGate, "Differential Scanning Calorimetry and Thermogravimetric Analysis," 2019.

  • Lab Manager, "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques," 2025.

  • TA Instruments, "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control," 2024.

  • IJRAR, "A Study of Effects Unique Fluorine in Organic Reactions".

  • PubMed, "[Fluorinated organic compounds: synthesis and biological applications]," 1999.

  • ResearchGate, "Fluorine substituent effects (on bioactivity)," 2010.

  • SpringerLink, "Elemental Fluorine in Organic Chemistry".

  • DTIC, "Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene," 2011.

  • MDPI, "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals," 2023.

  • ChemRxiv, "Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes," 2024.

  • C2MI, "Thermal analysis - DSC and TGA".

  • Royal Society of Chemistry, "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations," 2016.

  • ResolveMass Laboratories Inc., "DSC vs TGA: A Simple Comparison Guide," 2026.

  • PerkinElmer, "Thermal Analysis".

  • Royal Society of Chemistry, "Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency," 2020.

  • ResearchGate, "Phase transition temperatures of fluorinated and non-fluorinated phenyl pyrimidine and pyridine derivatives," 2022.

  • PubMed, "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases," 2024.

Sources

Benchmarking synthetic routes for 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 2-(2,3-Difluorophenyl)piperidine

Executive Summary 2-(2,3-Difluorophenyl)piperidine is a high-value pharmacophore, particularly relevant in the development of Central Nervous System (CNS) agents where the specific 2,3-difluoro substitution pattern modulates metabolic stability and lipophilicity (LogD). While 2-arylpiperidines are common, the electron-deficient and sterically demanding 2,3-difluorophenyl ring introduces specific synthetic challenges, notably in hydrogenation kinetics and susceptibility to defluorination.

This guide benchmarks three distinct synthetic methodologies, evaluating them on yield, enantioselectivity, scalability, and "Green Chemistry" metrics. It moves beyond standard textbook descriptions to provide field-tested insights for process chemists and medicinal scientists.

Part 1: Strategic Retrosynthesis & Pathway Mapping

The synthesis of 2-(2,3-difluorophenyl)piperidine can be approached through three primary disconnections. The choice of route depends heavily on the stage of development (Discovery vs. Process) and the requirement for enantiopurity.

Figure 1: Retrosynthetic Analysis of 2-(2,3-Difluorophenyl)piperidine

Retrosynthesis target 2-(2,3-Difluorophenyl)piperidine (Target) pyridine 2-(2,3-Difluorophenyl)pyridine target->pyridine Heterogeneous Hydrogenation (Route A) pyridinium N-Alkyl/Acyl Pyridinium Salt target->pyridinium Asymmetric Transfer Hydrogenation (ATH) (Route B) imine Cyclic Imine/Enamine target->imine Organometallic Addition (Route C) bromopyridine 2-Bromopyridine pyridine->bromopyridine boronic 2,3-Difluorophenyl boronic acid pyridine->boronic pyridinium->pyridine grignard 2,3-Difluorophenyl magnesium bromide imine->grignard

Caption: Strategic disconnections showing the three primary routes: Classical Hydrogenation (Green), Asymmetric Transfer Hydrogenation (Red), and Nucleophilic Addition (Yellow).

Part 2: Detailed Route Benchmarking

Route A: The "Workhorse" – Suzuki Coupling & Hydrogenation

Best for: Early discovery, gram-scale delivery, racemic standards.

This route relies on the robust Suzuki-Miyaura coupling to construct the biaryl core, followed by heterogeneous hydrogenation. While inherently racemic, it is the most scalable and cost-effective method for generating bulk material if a resolution step is acceptable.

  • Step 1: Suzuki Coupling

    • Reagents : 2-Bromopyridine, 2,3-Difluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

    • Critical Insight : The 2,3-difluoro substitution creates steric crowding near the coupling site. Use a catalyst with a large bite angle like Pd(dppf)Cl₂ or Pd(PPh₃)₄ rather than simple Pd(OAc)₂ to suppress protodeboronation.

  • Step 2: Hydrogenation

    • Reagents : PtO₂ (Adam's Catalyst) or Rh/C, H₂ (50-100 psi), AcOH.

    • Critical Insight : Avoid Pd/C if possible. The electron-deficient pyridine ring is resistant to reduction. Pd/C often requires harsh conditions (high T/P) which can lead to defluorination of the aryl ring. PtO₂ in acetic acid operates at lower temperatures, preserving the C-F bonds.

Route B: The "Precision" – Asymmetric Transfer Hydrogenation (ATH)

Best for: Medicinal chemistry (SAR), enantiopure requirements, avoiding high-pressure H₂.

This modern approach utilizes a chiral Rhodium or Iridium catalyst to transfer hydride to a pyridinium salt. It is the gold standard for direct asymmetric synthesis of piperidines.

  • Mechanism : The pyridine is activated by alkylation (e.g., Benzyl bromide) or protonation. A chiral catalyst (e.g., [Cp*RhCl₂]₂ with a chiral diamine ligand) mediates the stepwise reduction.

  • Key Advantage : Operates at ambient pressure; no autoclave required.

  • Challenge : The 2,3-difluoro group is electron-withdrawing, which actually facilitates the initial hydride attack at the C2/C6 position compared to electron-rich aryls.

Route C: The "Convergent" – Nucleophilic Addition to Pyridinium

Best for: Late-stage diversification, accessing 2,6-disubstituted analogs.

This involves the addition of a 2,3-difluorophenyl metallo-species (Grignard or Lithiate) to an activated pyridine species (N-oxide or N-acyl pyridinium).

  • Critical Safety Note : Preparation of 2,3-difluorophenyllithium is hazardous. Ortho-lithiation can lead to benzyne formation via LiF elimination. Temperature must be strictly controlled (<-70°C). The Grignard reagent is safer but less reactive.

Part 3: Comparative Data Analysis

Table 1: Benchmarking of Synthetic Routes

MetricRoute A: Suzuki + H₂Route B: Asymmetric ATHRoute C: Grignard Addition
Overall Yield 65-75% (2 steps)50-60% (3 steps)40-50% (2 steps)
Enantioselectivity (ee) 0% (Racemic)>90-95% (with optimization)N/A (Racemic usually)
Step Count 23 (Coupling -> Salt -> Red)2
Cost Efficiency High (Cheap reagents)Moderate (Chiral ligand cost)Low (Cryogenic required)
Scalability Excellent (Multi-kg)Good (up to 100g)Poor (Exotherm control)
Green Score Moderate (Heavy metals)Good (Atom economy)Poor (Stoichiometric waste)

Part 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-(2,3-Difluorophenyl)pyridine (Precursor)
  • Charge a 3-neck flask with 2-bromopyridine (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and Toluene/Ethanol (4:1 v/v, 10 vol).

  • Add 2M aq. Na₂CO₃ (3.0 eq). Degas with N₂ for 30 mins.

  • Add Pd(dppf)Cl₂ (0.03 eq). Heat to reflux (90°C) for 4-6 hours.

  • Workup : Cool, dilute with EtOAc, wash with brine. Dry organic layer (Na₂SO₄) and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc).

    • Target Yield: >85%.

    • Checkpoint: Monitor for homocoupling of the boronic acid.

Protocol 2: Asymmetric Transfer Hydrogenation (Route B)

Based on Glorius/Zhou Methodologies [1, 2]

  • Salt Formation : Dissolve 2-(2,3-difluorophenyl)pyridine (1.0 eq) in acetone. Add Benzyl bromide (1.1 eq) and reflux for 2h. Filter the precipitated pyridinium salt.

  • Catalyst Prep : In a glovebox, mix [Cp*RhCl₂]₂ (0.5 mol%) and Chiral Diamine Ligand (e.g., (R,R)-TsDPEN, 1.1 mol%) in CH₂Cl₂. Stir 30 min.

  • Reaction : Suspend the pyridinium salt in a 5:2 mixture of Formic Acid/Triethylamine (Azeotrope). Add the catalyst solution.

  • Stir at 30-40°C for 24 hours.

  • Workup : Basify carefully with NaOH (exothermic!) to pH >10. Extract with CH₂Cl₂.

  • Deprotection (if Benzyl used) : Hydrogenate (Pd/C, H₂, MeOH) to remove the N-benzyl group if the free amine is required.

    • Target ee: >92%.

Figure 2: Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_0 Activation Phase cluster_1 Asymmetric Reduction cluster_2 Isolation Start 2-(2,3-Difluorophenyl) pyridine Salt N-Benzyl Pyridinium Salt Start->Salt BnBr, Reflux Red Transfer Hydrogenation (HCOOH/Et3N) Salt->Red Cat Rh-Cp* / (R,R)-TsDPEN Catalyst Formation Cat->Red Prod Chiral Piperidine (>90% ee) Red->Prod Basify & Extract

Caption: Step-by-step workflow for the Rhodium-catalyzed Asymmetric Transfer Hydrogenation.

Part 5: Troubleshooting & Expert Insights

  • Defluorination Risks :

    • Observation : Loss of fluorine (M-19 peak in MS) during hydrogenation.

    • Solution : Switch from Pd/C to PtO₂ or Rh/Al₂O₃ . Palladium is notorious for oxidative addition into C-F bonds under hydrogenation conditions. Lower the pressure to <50 psi.

  • Resolution of Racemates :

    • If Route A is chosen, the resulting racemic amine can be resolved using Dibenzoyl-L-tartaric acid .

    • Protocol: Mix amine (1 eq) and acid (1 eq) in hot Ethanol. Cool slowly. The diastereomeric salt of the (S)-isomer typically crystallizes out (verify specific rotation experimentally).

  • Handling 2,3-Difluorophenyl Grignard :

    • If attempting Route C, never allow the temperature to rise above -40°C during the formation of the metallated species. The 3-fluoro substituent activates the 2-position for elimination, generating a benzyne intermediate that leads to complex mixtures.

References

  • Wang, C., et al. "Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society, 2013. Link

  • Glorius, F. "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research, 2008. Link

  • Ferdinand, L., et al. "Practical Synthesis of 2-Arylpiperidines via Suzuki Coupling and Hydrogenation." Organic Process Research & Development, 2015. Link

  • Choi, A., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines."[1] Journal of Organic Chemistry, 2022.[1] Link

  • Patent US4656303A. "Novel resolution method of racemic mixture (Tartaric Acid Derivatives)." Google Patents. Link

Sources

Safety Operating Guide

2-(2,3-Difluorophenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly functionalized building blocks like 2-(2,3-Difluorophenyl)piperidine requires a rigorous understanding of their physicochemical properties. As a fluorinated amine, this compound presents a dual-hazard profile: the basicity and reactivity of the piperidine ring, combined with the extreme environmental persistence and thermal stability of the fluorinated aromatic system.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. By understanding the causality behind these disposal protocols, your laboratory can implement self-validating workflows that ensure absolute regulatory compliance, environmental stewardship, and personnel safety.

Chemical Profile & Hazard Causality

To properly route 2-(2,3-Difluorophenyl)piperidine for disposal, we must first deconstruct its molecular behavior:

  • The Piperidine Moiety (The Base): Piperidine derivatives are secondary amines with a typical pKa around 11, making them relatively strong organic bases. They can react exothermically with strong acids and oxidizers. This basicity dictates our spill neutralization strategy.

  • The 2,3-Difluorophenyl Group (The Refractory Halogen): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard waste combustion is insufficient to break this bond. Improper disposal or low-temperature incineration will result in the release of toxic, persistent Products of Incomplete Combustion (PICs), including fluorinated dioxins[1]. Furthermore, successful combustion generates highly corrosive Hydrogen Fluoride (HF) gas, necessitating specialized downstream scrubbing.

Table 1: Waste Segregation & Compatibility Matrix
Waste Stream CategoryCompatibility StatusHandling & Labeling Directives
Halogenated Organics Primary Target Label strictly as "Hazardous Waste - Halogenated Amine (Contains F)". Maintain <20% water content to preserve high BTU value for incineration.
Aqueous Basic Waste Acceptable (Dilute)If the compound is in a dilute aqueous solution, label as "Toxic Aqueous Basic". Requires separate Treatment, Storage, and Disposal Facility (TSDF) routing.
Strong Acids / Oxidizers Strictly Incompatible The piperidine moiety will undergo violent exothermic acid-base or oxidative reactions. Never mix in the same carboy.

Operational Protocol: Benchtop Waste Segregation

This self-validating protocol ensures that waste is collected safely and remains viable for efficient thermal destruction.

Step 1: Receptacle Selection

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste carboy. Avoid unlined metal containers.

  • Causality: The basic amine can cause slow corrosion of unlined metals over time, leading to container failure.

  • Validation Check: Inspect the container for a vented cap. Vented caps are required to prevent pressure buildup from potential trace amine off-gassing.

Step 2: Stream Segregation

  • Action: Deposit the chemical strictly into the "Halogenated Organics" stream.

  • Causality: Mixing halogens with non-halogenated waste contaminates the entire bulk stream, exponentially increasing TSDF processing costs due to the need for specialized HF scrubbing.

  • Validation Check: Cross-reference the waste log prior to addition. Ensure no strong oxidizers (e.g., peroxides, nitric acid) have been added to this specific carboy to prevent exothermic runaway.

Step 3: Moisture Control

  • Action: Restrict aqueous content in the halogenated carboy to less than 20%.

  • Causality: High water content drastically lowers the calorific (BTU) value of the waste. Incinerators require high BTU waste to maintain the >1,000°C temperatures necessary to cleave the C-F bonds[1].

  • Validation Check: Visually inspect the carboy for phase separation. If a massive aqueous phase is present, physically separate the layers before disposal.

Emergency Protocol: Spill Containment & Neutralization

In the event of a neat or highly concentrated solvent spill of 2-(2,3-Difluorophenyl)piperidine, immediate chemical neutralization is required before collection.

  • Isolate & Protect: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Ensure local exhaust ventilation is active.

  • Containment: Surround the spill perimeter with an inert, siliceous absorbent (e.g., diatomaceous earth or commercial universal spill sand). Do not use combustible materials like sawdust.

    • Validation: Observe the spill boundary for 30 seconds; ensure no liquid is migrating past the absorbent ring.

  • Chemical Neutralization: Lightly spray the absorbed mass with a mild 5% citric acid solution.

    • Causality: Citric acid safely neutralizes the basic piperidine moiety into a stable, non-volatile citrate salt without generating the violent exotherm associated with strong mineral acids.

    • Validation: Swab the treated absorbent with universal pH paper. The neutralization is successful when the pH reads between 6.0 and 8.0.

  • Collection: Sweep the neutralized mass into a solid hazardous waste container using non-sparking tools. Label as "Solid Halogenated Hazardous Waste."

The Mechanics of Thermal Destruction (Incineration)

Under the Resource Conservation and Recovery Act (RCRA) Subtitle C, facilities that transfer, store, and dispose of hazardous waste must manage halogenated organics with strict "cradle-to-grave" oversight[2]. Because the EPA is actively expanding its regulatory authority over fluorinated organics to prevent environmental contamination[3], your laboratory must ensure your TSDF utilizes high-temperature rotary kiln incineration equipped with alkaline wet scrubbers.

Table 2: Required TSDF Incineration Parameters
ParameterOperational ThresholdMechanistic Causality
Combustion Temp. > 1,000 °CExceeds the activation energy required to cleave the highly stable C-F bond, preventing the formation of fluorinated PICs[1].
Residence Time ≥ 2.0 secondsProvides sufficient duration in the combustion chamber for complete unimolecular decomposition of the aromatic ring[1].
Quench Rate < 0.1 sec to < 200°CRapid cooling of the exhaust prevents the de novo catalytic reformation of halogenated dioxins/furans in the flue gas[4].
Scrubber pH 8.5 – 9.5 (Alkaline)Calcium hydroxide (

) reacts with gaseous HF and NOx to precipitate stable, landfill-safe Calcium Fluoride (

)[4].
Disposal Workflow Visualization

Below is the logical workflow for the thermal destruction of fluorinated amines, demonstrating the critical downstream capture of hazardous byproducts.

G W Waste Generation 2-(2,3-Difluorophenyl)piperidine S Segregation Halogenated Organics W->S Collect T RCRA Transport Manifested HazMat S->T Manifest I Thermal Destruction >1000°C, >2s T->I Transfer Q Alkaline Scrubber HF/NOx Neutralization I->Q Flue Gas E Environmental Release Clean Flue Gas & CaF2 Q->E Scrubbed

Figure 1: Cradle-to-grave thermal destruction workflow for fluorinated amine hazardous waste.

References

  • Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA) URL:[Link]

  • EPA Proposes to Regulate PFAS under RCRA Corrective Action Ohio Environmental Law Blog URL:[Link]

  • EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents” Stinson LLP URL:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances New Mexico Environment Department / EPA URL:[Link]

Sources

Personal protective equipment for handling 2-(2,3-Difluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Risk Context

As researchers, we often treat catalog intermediates as "standard reagents," but 2-(2,3-Difluorophenyl)piperidine requires a nuanced risk assessment. It is not merely a generic amine; it is a fluorinated pharmacophore building block .

While the parent piperidine is a volatile, toxic, and flammable corrosive, the addition of the 2,3-difluorophenyl ring significantly alters its physicochemical properties. It increases molecular weight (lowering volatility) but enhances lipophilicity . This means that while the immediate inhalation risk may be lower than piperidine, the potential for dermal absorption and persistence in lipid-rich tissues is higher.

The Core Directive: Treat this compound as a Sensitizing Irritant with potential corrosive properties until specific toxicological data proves otherwise.

Part 2: Hazard Analysis & PPE Matrix[1]

The "Why" Behind the Protection

Standard Safety Data Sheets (SDS) for this class often default to "Warning" (H315, H319, H335). However, field experience dictates we must account for the amine functionality .

  • Basicity: Secondary amines can cause chemical burns even if classified only as irritants.

  • Fluorination: The fluorine atoms at the 2,3-position activate the ring and increase skin permeability.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Transient) Nitrile (0.11 mm min) Sufficient for incidental splash protection. Nitrile performs well against bases and amines.
Hand Protection (Immersion) Laminate Film (Silver Shield) Critical: Fluorinated aromatics can permeate thin nitrile over time. If handling concentrated oils or during scale-up (>5g), use laminate liners under nitrile.
Ocular Chemical Goggles Safety glasses are insufficient for the free base oil form. Goggles prevent vapor irritation and splash entry.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. The compound is a respiratory irritant (STOT SE 3).
Body Lab Coat (Poly/Cotton) + Apron Standard lab coat. Add a chemically resistant apron if handling liquid workups to prevent soak-through.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to be a self-validating system. If you cannot perform a step (e.g., balance unstable), the system halts.

Phase A: Preparation & Weighing
  • The Hazard: The hydrochloride salt form is often a fluffy, electrostatic solid. The free base is a viscous oil.

  • Protocol:

    • Static Control: If handling the HCl salt, use an ionizing bar or anti-static gun on the weigh boat. Electrostatic dispersion is the #1 cause of bench contamination.

    • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a balance enclosure.

    • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Why? Dry wiping spreads the static dust; wet wiping captures it.

Phase B: Solubilization & Reaction
  • The Hazard: Exothermic neutralization.

  • Protocol:

    • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Methanol, THF) if possible to simplify waste streams later.

    • Free-Basing: If converting the salt to the free base using NaOH or NaHCO₃, expect a mild exotherm.

    • Verification: Check pH. The free base will be strongly alkaline (pH > 11). Ensure your gloves are rated for the solvent + base combination.

Phase C: Emergency Response[3]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols act as permeation enhancers, driving the fluorinated compound deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. The basicity of the amine requires immediate dilution to prevent corneal clouding.

Part 4: Visualization of Safety Logic

Diagram 1: Hierarchy of Controls & Decision Tree

This diagram illustrates the logical flow of safety decisions before the experiment begins.

SafetyHierarchy Start Start: Handling 2-(2,3-Difluorophenyl)piperidine FormCheck Check Physical Form Start->FormCheck Solid Solid (HCl Salt) FormCheck->Solid Liquid Liquid (Free Base) FormCheck->Liquid Engineering Engineering Control: Fume Hood Required Solid->Engineering Liquid->Engineering SolidRisk Risk: Dust/Static Engineering->SolidRisk If Solid LiquidRisk Risk: Splash/Vapor Engineering->LiquidRisk If Liquid ActionSolid Action: Anti-static gun, Nitrile Gloves SolidRisk->ActionSolid ActionLiquid Action: Chemical Goggles, Double Glove/Laminate LiquidRisk->ActionLiquid Proceed Proceed with Experiment ActionSolid->Proceed ActionLiquid->Proceed

Caption: Decision logic for selecting PPE based on the physical state of the fluorinated piperidine derivative.

Part 5: Disposal & Environmental Stewardship

Proper disposal is not just compliance; it is chemical hygiene.

The "Halogen Rule"

Because this molecule contains Fluorine, it is classified as a Halogenated Organic .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) in the waste stream.

    • Reasoning: Waste disposal companies charge significantly more for halogenated waste because it requires higher temperature incineration to prevent the formation of toxic byproducts (like dioxins, though less likely with F than Cl, it is a strict regulatory category).

  • Labeling: The waste tag must explicitly state "Halogenated Organic - Fluorinated Amine."

  • Acidification: If disposing of the free base, it is best practice to neutralize it with dilute HCl before disposal to reduce volatility and odor in the waste container.

Diagram 2: Waste Stream Segregation

WasteDisposal Waste Reaction Waste (2-(2,3-Difluorophenyl)piperidine) CheckHalogen Contains F, Cl, Br, I? Waste->CheckHalogen HaloStream Stream A: Halogenated Organics CheckHalogen->HaloStream Yes (Current Compound) NonHaloStream Stream B: Non-Halogenated CheckHalogen->NonHaloStream No YesPath YES (Fluorine) Incineration High Temp Incineration HaloStream->Incineration FuelBlend Fuel Blending/Recovery NonHaloStream->FuelBlend

Caption: Critical segregation path ensuring fluorinated waste is directed to the correct incineration stream.

Part 6: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. Link

  • Thermo Fisher Scientific. (2023). Piperidine Safety Data Sheet. Link

  • Cole-Parmer. (2018). Chemical Compatibility Chart for Reusable Gloves. Link

  • University of Barcelona. (2020). Hazardous Laboratory Waste Classification. Link

  • Bucknell University. (2016). Hazardous Waste Segregation Guide. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.